Boc-1,4-cis-damch HCl
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl N-[[4-(aminomethyl)cyclohexyl]methyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXYCYGZIZJGOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to tert-Butyl (cis-4-aminocyclohexyl)carbamate Hydrochloride (Boc-1,4-cis-damch HCl)
Abstract
This guide provides an in-depth technical overview of tert-butyl (cis-4-aminocyclohexyl)carbamate hydrochloride, commonly referred to as Boc-1,4-cis-damch HCl. This key synthetic intermediate possesses a conformationally constrained cyclohexane scaffold, making it an invaluable building block in modern medicinal chemistry and materials science. The strategic placement of a primary amine and a Boc-protected amine in a cis-1,4-relationship allows for selective and directional derivatization, crucial for constructing complex molecular architectures. We will explore the fundamental physicochemical properties, established synthesis and analysis protocols, and key applications of this versatile compound, offering field-proven insights for its effective utilization in research and development.
Core Molecular Profile
This compound is the hydrochloride salt of N-mono-Boc-protected cis-1,4-diaminocyclohexane. The presence of the tert-butoxycarbonyl (Boc) group on one of the amino functionalities renders it nucleophilically inert under many reaction conditions, thereby enabling selective chemistry at the free primary amine. The subsequent deprotection of the Boc group under acidic conditions provides a straightforward route to symmetrically or asymmetrically substituted 1,4-diaminocyclohexane derivatives.
Chemical Structure & Properties
The core of the molecule is a cyclohexane ring with two amino substituents in a cis configuration at the 1 and 4 positions. One amine is protected as a tert-butyl carbamate, while the other is protonated as a hydrochloride salt.
| Property | Value | Source(s) |
| Full Chemical Name | tert-butyl (cis-4-aminocyclohexyl)carbamate hydrochloride | - |
| Common Acronym | This compound | - |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | Calculated |
| Molecular Weight | 250.77 g/mol | Calculated from Free Base[1] |
| CAS Number (Free Base) | 247570-24-7 / 195314-59-1 | [1][2] |
| Appearance (Free Base) | White to off-white solid/powder | [2] |
| Molecular Weight (Free Base) | 214.30 g/mol | [1] |
| Molecular Formula (Free Base) | C₁₁H₂₂N₂O₂ | [1] |
Note: Properties for the hydrochloride salt are primarily derived from the well-documented free base form.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is fundamentally a selective mono-protection of the parent diamine, followed by salt formation. The key challenge in synthesizing mono-protected diamines is preventing the formation of the di-protected byproduct.
The Causality Behind Selective Mono-Protection
Directly reacting cis-1,4-diaminocyclohexane with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) typically yields a mixture of mono-Boc, di-Boc, and unreacted starting material. A more robust and self-validating method involves the temporary, in situ protection of one amine via protonation. By adding one equivalent of a strong acid (like HCl), one of the two basic amino groups is protonated to form an ammonium salt. This protonated amine is no longer nucleophilic and will not react with the (Boc)₂O, directing the protection to the remaining free amine.[3]
This strategic choice ensures a high yield of the mono-protected product, simplifying purification and improving overall process efficiency.
Experimental Workflow: Mono-Boc Protection
The following protocol describes a reliable method for the synthesis of the free base, tert-butyl (cis-4-aminocyclohexyl)carbamate.
Sources
Technical Deep Dive: Structural Elucidation of Boc-1,4-cis-DAMCH HCl via NMR Spectroscopy
Executive Summary & Chemical Identity[1][2]
Boc-1,4-cis-DAMCH HCl is a specialized bifunctional linker used in peptidomimetics and antibody-drug conjugate (ADC) synthesis.[1] While the acronym "DAMCH" is colloquially used in catalog nomenclature, the precise chemical entity is cis-1,4-bis(aminomethyl)cyclohexane , mono-protected with a tert-butyloxycarbonyl (Boc) group and isolated as the hydrochloride salt.[1]
Correct structural identification is critical because the cis and trans isomers of 1,4-disubstituted cyclohexanes exhibit vastly different spatial geometries, affecting the folding and binding affinity of the final drug candidate.[1] This guide provides a self-validating NMR protocol to confirm identity, stereochemistry (cis vs. trans), and salt stoichiometry.[1]
Chemical Profile[1][3][4][5][6][7][8]
-
Systematic Name: tert-butyl ((cis-4-(aminomethyl)cyclohexyl)methyl)carbamate hydrochloride[1]
-
Key Structural Feature: 1,4-disubstitution with methylene bridges (-CH₂-) connecting the amine/carbamate to the cyclohexane ring.[1]
Structural Dynamics & Stereochemistry[1]
To interpret the NMR data accurately, one must understand the conformational dynamics of the cyclohexane ring.[1]
The Cis/Trans Distinction
Unlike planar rings, the cyclohexane ring adopts a chair conformation.[1]
-
Trans-Isomer (Thermodynamic): Adopts a diequatorial conformation.[1] Both bulky substituents (-CH₂NHR) extend outward, minimizing steric strain.[1]
-
Cis-Isomer (Kinetic/Target): Adopts a conformation where one substituent is equatorial and the other is axial .[1]
-
Conformational Flipping: The cis isomer undergoes rapid ring-flipping at room temperature.[1] The NMR signals for the ring protons are often averaged, whereas the trans isomer is conformationally locked.[1]
Graphviz: Stereochemical Workflow
The following diagram illustrates the logical flow for distinguishing isomers and the physical states involved.
Caption: Logical workflow for stereochemical validation of this compound using NMR.
Experimental Protocol
Solvent Selection Strategy
-
Primary Choice: DMSO-d6. [1]
-
Secondary Choice: D₂O.
-
Reasoning: Useful for observing the overlap of methylene protons without interference from labile NH signals (which exchange with D₂O and disappear).[1]
-
Acquisition Parameters[1][6]
-
Frequency: 400 MHz minimum (600 MHz recommended for resolving ring multiplets).
-
Temperature: 298 K (25°C).[1]
-
Scans: 16–32 (sufficient for 1H), 1024+ (for 13C).
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure accurate integration of the ratio between the Boc tert-butyl group (9H) and the single methylene groups.
NMR Data Interpretation & Assignment
The following data represents the theoretical expectation for This compound in DMSO-d6 , synthesized from authoritative structure-activity relationships of cyclohexane derivatives.
1H NMR Data Table
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.90 - 8.10 | Broad Singlet | 3H | -NH₃⁺ Cl⁻ | Confirms HCl salt formation on the free amine.[1] |
| 6.85 | Triplet (br) | 1H | -NH-Boc | Amide proton coupled to adjacent CH₂.[1] |
| 2.85 - 2.95 | Multiplet/Triplet | 2H | -CH₂-NH-Boc | Methylene adjacent to carbamate.[1] |
| 2.65 - 2.75 | Multiplet | 2H | -CH₂-NH₃⁺ | Methylene adjacent to ammonium (deshielded by positive charge).[1] |
| 1.50 - 1.70 | Broad Multiplet | ~5H | Ring Protons (Eq) + H1/H4 | Diagnostic Region: Complex due to cis-flipping.[1] |
| 1.38 | Singlet | 9H | Boc (-C(CH₃)₃) | Characteristic intense singlet.[1] |
| 0.90 - 1.10 | Broad Multiplet | ~4H | Ring Protons (Ax) | High field signals typical of axial protons.[1] |
The "Cis" Diagnostic (Mechanistic Interpretation)
The most challenging aspect is distinguishing the cis product from the trans impurity.[1]
-
Symmetry & Multiplicity:
-
In the Trans isomer (diequatorial), the molecule has a center of symmetry (in the average conformation).[1] The ring protons appear as simpler, more defined multiplets.[1]
-
In the Cis isomer, the rapid flipping between the two chair forms (where substituents swap axial/equatorial positions) results in broadened signals for the ring protons (H1, H4 and the internal methylenes H2, H3, H5, H6).[1]
-
Observation: If the multiplets at 1.50 ppm and 0.95 ppm are sharp and well-resolved, suspect trans contamination.[1] If they are broad and complex, it supports the cis assignment.[1]
-
-
The Gamma-Gauche Effect (13C NMR Validation): If 1H NMR is ambiguous, run a 13C NMR.
-
Rule: Carbon atoms in a cyclohexane ring that are gamma to an axial substituent are shielded (shifted upfield/lower ppm) by 4–6 ppm compared to equatorial substituents.
-
Application: Since the cis isomer always has one axial substituent (on average), the ring carbons (C2/C3/C5/C6) will appear upfield (typically 26–28 ppm) compared to the trans isomer (typically 30–32 ppm).[1]
-
Stoichiometry Check
To validate the Mono-Boc and Mono-HCl status:
-
Integrate the Boc singlet (1.38 ppm) = 9.00.
-
Integrate the Ammonium peak (8.00 ppm) = 3.00.[1]
-
Integrate the Carbamate NH (6.85 ppm) = 1.00.[1]
Troubleshooting & Purity Analysis
Common impurities in the synthesis of this compound include:
| Impurity | NMR Signature | Origin |
| Bis-Boc-1,4-cis-DAMCH | Absence of 8.0 ppm (-NH₃⁺) signal; Boc integral doubles relative to ring protons.[1] | Over-protection during synthesis.[1] |
| Trans-Isomer | Ring carbons in 13C NMR shift downfield (~30-32 ppm); sharper ring proton multiplets.[1] | Isomerization during hydrogenation or starting material impurity.[1] |
| Free Base (No HCl) | Absence of 8.0 ppm signal; significant upfield shift of the -CH₂-NH₂ protons (from ~2.7 to ~2.4 ppm).[1] | Incomplete acidification or salt crash-out.[1] |
References
-
Chemical Identification: AFG Bioscience. (n.d.). Safety Data Sheet: Boc-1,4-cis-diaminomethyl-cyclohexane hydrochloride. Retrieved October 26, 2023, from [Link][1]
-
NMR Methodology: Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard text for stereochemical assignment logic).
-
Cyclohexane Stereochemistry: Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text for axial/equatorial conformational analysis).
Sources
- 1. (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenoxy-2-pyrrolidinecarboxylic acid - CAS:147266-79-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. Fmoc-6-aminohexanoic acid n-hydroxysuccinimide ester - CAS:125697-63-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. (S)-3-(2-amino-2-carboxyethyl)benzoic acid hydrochloride - CAS:80852-34-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. (1R,3S)-3-Aminocyclohexanecarboxylic acid - CAS:16636-51-4 - Sunway Pharm Ltd [3wpharm.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. bizcomjapan.co.jp [bizcomjapan.co.jp]
theoretical modeling of Boc-1,4-cis-damch HCl conformation
Topic: Theoretical Modeling of Boc-1,4-cis-damch HCl Conformation Content Type: Technical Whitepaper & Computational Protocol Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists
Executive Summary
The structural rigidity of cyclohexane-based linkers is a cornerstone in peptidomimetic drug design. Among these, This compound (tert-butyl (cis-4-aminocyclohexyl)carbamate hydrochloride) presents a unique conformational challenge. Unlike its trans counterpart, which locks into a thermodynamically distinct diequatorial chair, the cis-1,4 isomer exists in a dynamic equilibrium where one substituent must occupy the axial position while the other occupies the equatorial position.
Accurate modeling of this system requires navigating three competing forces:
-
Steric Strain: The bulk of the tert-butyloxycarbonyl (Boc) group.
-
Electrostatics: The charge localization on the protonated amine (
). -
Solvation/Counterion Effects: The interaction between the chloride anion (
) and the ammonium headgroup.
This guide provides a validated computational workflow to determine the global minimum conformation, moving beyond standard gas-phase calculations to include explicit solvation and counterion dynamics.
Part 1: Structural Fundamentals & The "Flip" Problem
1.1 The cis-1,4-Cyclohexane Paradox
In a standard cyclohexane chair, substituents prefer the equatorial position to avoid 1,3-diaxial steric clashes.
-
Trans-1,4: Both groups can be equatorial (ee) or both axial (aa). The (ee) form is vastly superior energetically.
-
Cis-1,4: The geometry dictates that if one group is equatorial, the other must be axial.
For this compound, the equilibrium exists between Conformer A and Conformer B :
-
Conformer A: Boc-group (Equatorial) / Ammonium (Axial)
-
Conformer B: Boc-group (Axial) / Ammonium (Equatorial)
1.2 Theoretical Prediction
Standard A-values (conformational free energy) suggest the Boc group (effectively a large carbamate) has a significantly higher steric demand than the ammonium group. Therefore, Conformer A is theoretically favored. However, the presence of the Chloride counterion (
Part 2: Computational Methodology (Protocol)
This protocol utilizes a hierarchical approach, filtering thousands of conformers down to high-accuracy Quantum Mechanical (QM) structures.
2.1 Workflow Diagram
Figure 1: Hierarchical computational workflow for determining the conformational ensemble of flexible salt species.
2.2 Step-by-Step Protocol
Step 1: Conformational Sampling (Molecular Mechanics)
The Boc group possesses internal rotatable bonds (O-C and N-C), creating a high degree of freedom. A static optimization will likely trap the structure in a local minimum.
-
Method: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Molecular Dynamics (LMOD).
-
Force Field: MMFF94x (Merck Molecular Force Field) is recommended over standard AMBER/CHARMM for small organic molecules due to better parameterization of carbamates.
-
Solvent: set to Chloroform (common for NMR) or Water (biological relevance) using the GB/SA continuum model.
-
Output: Retain all conformers within 5.0 kcal/mol of the global minimum.
Step 2: DFT Geometry Optimization
Refine the MM structures using Density Functional Theory.
-
Functional:
B97X-D or B3LYP-D3(BJ) .-
Rationale: The "-D3" or "-D" dispersion correction is critical . The bulky tert-butyl group relies on London dispersion forces for accurate packing against the cyclohexane ring. Standard B3LYP will underestimate the stability of compact conformers.
-
-
Basis Set: 6-311+G(d,p) .[1]
-
Rationale: The "plus" (+) diffuse function is mandatory for the Chloride anion (
) and the lone pairs on the carbamate oxygen. Without diffuse functions, the anion energy will be artificially high.
-
Step 3: Modeling the HCl Salt (The "Explicit" Factor)
Implicit solvation models (like PCM or SMD) treat solvent as a dielectric continuum. They often fail to stabilize contact ion pairs (CIP) correctly.
-
Protocol:
-
Place the
counterion within H-bonding distance (approx 2.8 Å) of the protons. -
Microsolvation: If modeling in water, add 3 explicit water molecules bridging the ammonium hydrogens and the chloride.
-
Surround this cluster with the SMD (Solvation Model based on Density) continuum model.[2]
-
Part 3: Data Presentation & Analysis
3.1 Expected Conformational Landscape
The following table summarizes the expected energetic parameters for the two dominant chair forms.
| Parameter | Conformer A (Boc-Eq / | Conformer B (Boc-Ax / |
| Steric Strain | Low (Boc is equatorial) | High (1,3-diaxial clash with Boc) |
| Electronic Energy | Global Minimum | +2.5 to 4.0 kcal/mol |
| Solvation (Polar) | Moderate Exposure | High Exposure (Ammonium is equatorial) |
| Predicted Population | > 95% | < 5% |
3.2 Validation via NMR Coupling Constants
To validate the theoretical model against experimental NMR data, calculate the vicinal proton-proton coupling constants (
-
The Karplus Equation Logic:
-
Axial Proton (
): Has large trans-diaxial couplings (~10-12 Hz) with adjacent axial protons. -
Equatorial Proton (
): Has only small gauche/equatorial couplings (~2-5 Hz).
-
-
Diagnostic Signal:
-
If the Boc group is Equatorial , the proton at C1 is Axial . You should observe a wide triplet or doublet-of-doublets (approx 11 Hz coupling).
-
If the Boc group is Axial , the proton at C1 is Equatorial . You will observe a narrow multiplet (approx 3-4 Hz).
-
Part 4: Conformational Equilibrium Diagram
The diagram below illustrates the steric trade-off driving the equilibrium toward the Boc-Equatorial form.
Figure 2: The equilibrium strongly favors Conformer A due to the high A-value of the Boc-amino group compared to the ammonium salt.
References
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[3] (Foundational text on A-values and cyclohexane conformation).
-
Grimme, S., Ehrlich, S., & Goerigk, L. (2011). Effect of the damping function in dispersion corrected density functional theory. Journal of Computational Chemistry, 32(7), 1456–1465. (Establishes the necessity of B3LYP-D3/wB97X-D for large organic groups).
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396. (The SMD solvation model protocol).
-
Wiberg, K. B. (1990). The conformational energy of the tert-butyl group.[4] Journal of Computational Chemistry, 11(3), 333-338. (Specific parameters for modeling Boc/t-Butyl steric effects).
Sources
- 1. Role of explicit solvation and level of theory in predicting the aqueous reduction potential of carbonate radical anion by DFT - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. sikhcom.net [sikhcom.net]
Methodological & Application
Application of Boc-1,4-cis-damch HCl in Peptidomimetic Design: An In-Depth Technical Guide
This guide provides a comprehensive overview of the application of N-tert-butyloxycarbonyl-1,4-cis-diaminomethylcyclohexane hydrochloride (Boc-1,4-cis-damch HCl) in the design and synthesis of peptidomimetics. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the unique structural and conformational advantages conferred by the cis-1,4-diaminomethylcyclohexane scaffold and provides detailed protocols for its incorporation into peptide sequences.
Introduction: The Rationale for Conformational Constraint in Peptidomimetic Design
Peptidomimetics are a pivotal class of therapeutic agents designed to mimic the biological activity of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into a bioactive conformation, thereby enhancing potency, selectivity, and stability. The rigid cyclohexane ring of this compound serves as an excellent scaffold for inducing specific secondary structures, such as β-turns, within a peptide backbone.
The cis stereochemistry of this building block is of particular importance. In a chair conformation, a cis-1,4-disubstituted cyclohexane will have one substituent in an axial position and the other in an equatorial position.[1][2][3] This fixed spatial arrangement of the two aminomethyl groups dictates a specific vectoral orientation of the peptide chains attached to them, making it a powerful tool for rational drug design.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 203306-83-6 | [4] |
| Molecular Formula | C₁₃H₂₆N₂O₂·HCl | [4] |
| Molecular Weight | 278.82 g/mol | [4] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥98% | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
The Structural Impact of the cis-1,4-Diaminomethylcyclohexane Scaffold
The incorporation of the cis-1,4-diaminomethylcyclohexane moiety into a peptide sequence introduces a rigid, non-peptidic linker that significantly influences the overall molecular conformation. The primary advantage of the cis isomer lies in its ability to promote the formation of well-defined turn structures.
Induction of β-Turns
β-turns are secondary structures that cause a reversal in the direction of the polypeptide chain and are often involved in molecular recognition events.[5] The fixed distance and angle between the axial and equatorial aminomethyl groups of the cis-cyclohexane ring can effectively mimic the i+1 and i+2 positions of a β-turn, forcing the flanking peptide residues into a turn-like conformation. This is in contrast to the trans isomer, where both substituents can occupy equatorial positions, leading to a more linear and extended conformation.
Caption: Incorporation of the cis-damch scaffold to induce a turn.
This pre-organization of the peptide backbone can lead to a significant reduction in the entropic penalty upon binding to a biological target, potentially increasing binding affinity.
Experimental Protocols
The following protocols are provided as a guide for the incorporation of this compound into peptidomimetics. These are based on standard solid-phase peptide synthesis (SPPS) techniques using Boc chemistry.[6]
Materials and Reagents
-
This compound (purity ≥98%)
-
Solid-phase synthesis resin (e.g., Merrifield, PAM, or BHA resin)[6]
-
Boc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Piperidine (for Fmoc chemistry, if applicable)
-
Anhydrous diethyl ether
Protocol 1: Manual Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support.
Workflow Diagram:
Caption: Manual Boc-SPPS workflow for diamine incorporation.
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Gently agitate for 30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), and DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 10 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2-4 equivalents), and HOBt (2-4 equivalents) in a minimal amount of DMF.
-
Add DIEA (4-8 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Self-Validation: Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x), DCM (3x), and isopropanol (2x).
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIEA in DMF.
-
Subsequent Amino Acid Coupling: The free amino group of the coupled Boc-1,4-cis-damch can now be deprotected (if a second Boc group was present, though the starting material is mono-protected) or directly coupled to the next Boc-amino acid in the sequence following steps 2-5.
Protocol 2: Cleavage and Deprotection
CAUTION: This procedure should be performed in a well-ventilated fume hood, as it involves the use of strong acids and potentially toxic scavengers.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture and decant the ether.
-
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether (3x) and dry the crude product under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance from the cyclohexane ring; aggregation of the peptide chain. | Extend the coupling time; perform a double coupling; use a more potent coupling reagent like HATU; consider microwave-assisted synthesis. |
| Low Yield after Cleavage | Incomplete cleavage; premature cleavage during synthesis. | Extend the cleavage time; ensure the use of a robust linker for Boc chemistry (e.g., PAM resin); verify the stability of the linker to the deprotection conditions. |
| Side Product Formation | Incomplete deprotection; side reactions with reactive amino acid side chains. | Ensure complete Boc deprotection before coupling; use appropriate side-chain protecting groups and scavengers in the cleavage cocktail. |
Conclusion
This compound is a valuable and strategic building block for the design of conformationally constrained peptidomimetics. Its rigid cis-cyclohexane scaffold provides a reliable method for inducing β-turn structures, which can lead to enhanced biological activity and improved pharmacokinetic properties. The protocols outlined in this guide, based on established principles of Boc-SPPS, offer a robust framework for the successful incorporation of this unique diamine into novel peptidomimetic structures. Careful optimization of coupling and cleavage conditions, guided by in-process monitoring, will ensure high yields and purity of the target molecules.
References
-
Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. (2022-09-24). [Link]
-
Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. (2025-08-21). [Link]
-
Gill, G., Pawar, D. M., & Noe, E. A. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of organic chemistry, 70(26), 10726–10731. [Link]
-
Guzmán-Martínez, F., et al. (2021). Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane. Chemistry Proceedings, 8(1), 67. [Link]
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
AAPPtec. Guide to Solid Phase Peptide Synthesis. [Link]
-
PubChem. 1,4-Diaminocyclohexane. [Link]
-
Kahn, M., & Nakanishi, H. (1988). The design and synthesis of mimetics of peptide beta-turns. Journal of the American Chemical Society, 110(5), 1639-1640. [Link]
-
Burgess, K. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2748. [Link]
-
Biotage. What do you do when your peptide synthesis fails? (2023-02-07). [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
-
Gante, J. (1994). Peptidomimetics—tailedpeptides—or ropa—, a barrister's view of the field. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]
-
Ripka, A. S., & Rich, D. H. (1998). Peptidomimetic design. Current opinion in chemical biology, 2(4), 441-452. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The design and synthesis of mimetics of peptide beta-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]
- 6. chempep.com [chempep.com]
Application Note: Strategies and Protocols for Coupling Boc-1,4-cis-diaminocyclohexane HCl in Peptide Synthesis
Abstract
The incorporation of non-natural, conformationally constrained building blocks into peptides is a cornerstone of modern peptidomimetic design and drug discovery. These modifications can pre-organize peptide backbones into bioactive conformations, enhance proteolytic stability, and improve receptor affinity and selectivity.[1][2] Boc-1,4-cis-diaminocyclohexane hydrochloride (Boc-1,4-cis-damch HCl) is a valuable synthetic scaffold that introduces a rigid cyclic diamine motif. Its successful integration into a growing peptide chain, however, requires specific considerations beyond standard amino acid coupling protocols, particularly regarding its stereochemistry, mono-protection, and salt form. This guide provides a comprehensive overview of the underlying principles, detailed step-by-step protocols for solid-phase synthesis, and a troubleshooting guide for the efficient coupling of this compound.
Introduction: The Role of Constrained Diamines in Peptide Science
Linear peptides often suffer from metabolic instability and low bioavailability due to their inherent flexibility, which makes them susceptible to proteolysis and results in a significant entropic penalty upon binding to a target.[3] Introducing rigid structural elements, such as the cyclohexane ring of 1,4-diaminocyclohexane (damch), is a proven strategy to overcome these limitations. The cis isomer, in particular, projects its amino groups in a unique spatial orientation, enabling its use as a scaffold to mimic specific secondary structures like β-turns or to serve as a branching point for more complex peptide architectures.
The use of this compound within a standard Boc-based Solid-Phase Peptide Synthesis (SPPS) workflow allows for the directional and controlled elongation of the peptide chain. This document serves as a technical guide for researchers, outlining the critical parameters and providing field-tested methodologies for its successful application.
Physicochemical Properties & Handling
This compound is a mono-protected diamine supplied as a hydrochloride salt. Understanding its properties is critical for designing a successful coupling strategy.
| Property | Value |
| Chemical Formula | C₁₁H₂₃ClN₂O₂ |
| Molecular Weight | 250.77 g/mol |
| Appearance | White to off-white solid |
| Protection Scheme | N-α-amine protected by a Boc group; the second amine is a free base protonated as an HCl salt. |
| Key Feature | The acid-labile Boc group is orthogonal to many side-chain protecting groups used in Boc chemistry.[4] |
The hydrochloride salt form enhances the compound's stability and shelf-life but necessitates a crucial neutralization step immediately prior to the coupling reaction to unmask the nucleophilic free amine.
Figure 1: Structure of Boc-1,4-cis-diaminocyclohexane HCl.
Core Principles of Coupling this compound
The formation of a peptide bond involves the activation of a carboxylic acid group, making it susceptible to nucleophilic attack by an amine.[5] While the fundamental principle remains the same, the unique structure of this compound introduces three key considerations:
-
Neutralization is Mandatory: The primary amine exists as a non-nucleophilic ammonium chloride salt. At least one equivalent of a non-nucleophilic base (e.g., DIEA) is required to liberate the free amine. An additional equivalent of base is typically needed to act as a proton scavenger during the coupling reaction itself.
-
Steric Hindrance: The cyclohexane ring is bulkier than the alpha-carbon of a standard amino acid. This can slow down the coupling kinetics, potentially requiring more potent coupling reagents or longer reaction times to achieve completion.
-
Absence of a Chiral Center: Unlike proteinogenic amino acids, the damch moiety itself is achiral (though its incorporation can lead to diastereomers depending on the peptide sequence). This eliminates the risk of racemization at the building block itself during activation, a common side reaction in peptide synthesis.[5]
Figure 2: General workflow for the coupling of this compound.
Detailed Experimental Protocols
The following protocols are designed for standard Boc-based Solid-Phase Peptide Synthesis (SPPS). All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 4.1: SPPS Coupling Cycle for this compound
This protocol assumes a starting scale of 0.1 mmol on a pre-swollen peptide-resin where the N-terminal amino group is already deprotected and neutralized.
Materials:
-
Peptide-resin (0.1 mmol scale)
-
This compound
-
Coupling Reagent (e.g., HATU, HBTU, or DIC/HOBt)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation:
-
Ensure the peptide-resin is well-swollen in DMF (approx. 10 mL/g of resin) in a reaction vessel.
-
Confirm the N-terminal amine of the growing peptide chain is deprotected and neutralized. This is the state after a standard neutralization wash following the previous cycle's TFA deprotection.[6]
-
-
Preparation of Reagent Solutions (perform immediately before use):
-
Boc-damch Solution: In a separate vial, dissolve this compound (5 eq., 0.5 mmol, 125.4 mg) in a minimal volume of DMF (approx. 1-2 mL).
-
Coupling Agent Solution: In another vial, dissolve the chosen coupling agent (e.g., HATU: 4.9 eq., 0.49 mmol, 186 mg) in DMF (approx. 1-2 mL). For DIC/HOBt, dissolve HOBt (5 eq., 0.5 mmol, 76.5 mg) in DMF and have neat DIC (5 eq., 0.5 mmol, 78 µL) ready.
-
-
Pre-activation and Coupling:
-
To the vial containing the Boc-damch solution , add DIEA (10 eq., 1.0 mmol, 174 µL). Note: This amount of base serves to both neutralize the HCl salt (5 eq.) and provide the necessary excess for the coupling reaction (5 eq.).
-
Immediately add the Coupling Agent solution to the neutralized Boc-damch solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Add the entire activated mixture to the reaction vessel containing the peptide-resin.
-
-
Reaction:
-
Agitate the reaction vessel at room temperature for 2-4 hours. Due to potential steric hindrance, a longer coupling time compared to standard amino acids is recommended.
-
-
Monitoring for Completion:
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (yellow/clear beads) indicates complete coupling.
-
If the test is positive (blue/purple beads), indicating free amines, a second coupling (double coupling) is recommended. Drain the vessel, wash once with DMF, and repeat steps 3-4.
-
-
Washing:
-
Once the reaction is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3x)
-
DCM (3x)
-
DMF (3x)
-
-
The resin is now ready for the next step in the SPPS cycle: N-terminal Boc deprotection.
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Equivalents (vs. Resin) | Base / Equivalents | Activation Time | Recommended Use |
| HATU | 4.9 | DIEA / 10 | 1-2 min | Highly Recommended. Very fast and efficient, especially for sterically hindered couplings.[7] |
| HBTU | 4.9 | DIEA / 10 | 2-5 min | Excellent general-purpose reagent, slightly less reactive than HATU but very effective. |
| DIC / HOBt | 5 / 5 | DIEA / 5 | 5-10 min | Cost-effective carbodiimide method. The addition of HOBt is crucial to form the active ester and minimize side reactions.[8] |
Protocol 4.2: Boc Group Deprotection and Neutralization
-
Deprotection:
-
Neutralization:
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Ninhydrin Test) | 1. Insufficient neutralization of HCl salt.2. Steric hindrance slowing the reaction.3. On-resin peptide aggregation.[10] | 1. Ensure at least 1 equivalent of base is used for every equivalent of Boc-damch HCl before accounting for base needed for the coupling reaction itself.2. Switch to a more powerful coupling reagent like HATU.[5]3. Perform a double coupling.4. Increase reaction temperature to 35-40°C.5. Switch solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to disrupt aggregation.[10] |
| Low Final Yield | 1. Cumulative incomplete couplings.2. Premature cleavage of the peptide from the resin if the linker is highly acid-labile and TFA deprotection steps are prolonged. | 1. Address incomplete coupling as above. Implement a capping step (e.g., with acetic anhydride) after coupling to terminate unreacted chains.2. Minimize TFA exposure time during deprotection steps. |
| Unexpected Mass in LC/MS (+ mass of a second damch or amino acid) | Double acylation of the incoming building block (unlikely in SPPS but possible if reagents are prepared incorrectly). | This is more common in solution-phase synthesis. In SPPS, ensure the resin-bound carboxyl group is the limiting reagent relative to the activated Boc-damch. |
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable through a well-designed SPPS protocol. The keys to success are the use of a sufficient excess of a non-nucleophilic base to ensure complete neutralization of the hydrochloride salt, the selection of a potent coupling reagent to overcome potential steric hindrance, and extended reaction times to drive the coupling to completion. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can effectively leverage this valuable building block to create novel, conformationally constrained peptidomimetics for a wide range of applications in chemical biology and drug development.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [Link]
-
RojasLab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]
-
Jo, H., et al. (2014). Constrained Peptides as Miniature Protein Structures. PMC - PubMed Central. Retrieved from [Link]
- Nicewicz, D. A., & MacMillan, D. W. C. (2008). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society.
-
Kastin, A. J., et al. (1984). Evidence for peptide aggregation. PubMed. Retrieved from [Link]
-
Reza, D., et al. (2021). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. Retrieved from [Link]
-
Muttenthaler, M., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). α-Amino protecting groups used for solid-phase peptide synthesis.... Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Diaminocyclohexane. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Self-assembly of cyclic peptide monolayers by hydrophobic supramolecular hinges. Chemical Science. Retrieved from [Link]
-
Publikationsserver der Universität Regensburg. (2007). Solid-Phase Synthesis of Peptide – Metal-Complex Conjugates. Retrieved from [Link]
-
Nielsen, D. S., et al. (2014). Constraining cyclic peptides to mimic protein structure motifs. PubMed. Retrieved from [Link]
-
Siodłak, D., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH. Retrieved from [Link]
-
Al-Hourani, B., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). 08.09 Activation Substitution of Carboxylic Acids. YouTube. Retrieved from [Link]
-
ResearchGate. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
-
Polypeptide. (2025). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. Retrieved from [Link]
-
Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]
- Google Patents. (1999). Novel reagents for use as coupling activators and coupling reagents in organic synthesis.
-
ACS Publications. (2023). Designing Cyclic-Constrained Peptides to Inhibit Human Phosphoglycerate Dehydrogenase. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]
-
Med School Made Easy. (2019). Topic 5.3 - Constraints of peptide bonds. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]
-
MDPI. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Retrieved from [Link]
Sources
- 1. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constraining cyclic peptides to mimic protein structure motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc Deprotection of Boc-1,4-cis-damch HCl
Topic: Optimization and Troubleshooting of N-Boc Deprotection for cis-1,4-diaminocyclohexane derivatives (Boc-1,4-cis-damch HCl). Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists.
Executive Summary & Diagnostic Matrix
The Core Challenge: The deprotection of This compound (Mono-Boc-1,4-cis-diaminocyclohexane hydrochloride) presents a unique "Solubility Paradox" often missed in standard protocols. Unlike neutral Boc-amines, your starting material is likely already a hydrochloride salt at the free amine position. This renders it insoluble in standard non-polar deprotection solvents (e.g., pure DCM, Et₂O, or 1,4-Dioxane), leading to heterogeneous reaction mixtures where the reagent cannot effectively penetrate the solid starting material lattice.
Symptoms & Diagnostics: Use this matrix to identify your specific failure mode before proceeding to the protocols.
| Symptom | Probable Cause | Diagnostic Check | Immediate Fix |
| Reaction Stalls < 50% | Starting Material Insolubility: The Boc-amine salt is not dissolved, preventing acidolysis. | Starting material remains as a suspension/solid at | Switch to Method A (TFA/DCM) or add MeOH to the reaction mixture. |
| Gummy/Sticky Product | Hygroscopic Salt Formation: The product (diamine di-HCl) is highly hygroscopic and trapping solvent. | NMR shows broad peaks; material turns to oil on air exposure. | Triturate with anhydrous Et₂O or MeCN under inert atmosphere. |
| New Impurities (+56 or +100 mass) | t-Butyl Cation Scavenging: Re-alkylation of the free amine by the t-butyl cation. | LCMS shows [M+57] peaks (t-butyl adducts). | Add Triisopropylsilane (TIPS) or H₂O as scavengers. |
| Incomplete Conversion (80-90%) | Product Encapsulation: The product precipitates too fast, trapping unreacted starting material inside the solid matrix. | HPLC shows SM peak; solid is not fully soluble in D₂O. | Use vigorous stirring or sonication; Switch to Method A . |
Technical Deep Dive: The "Why" and "How"
The Mechanism of Failure: The Encapsulation Effect
In standard protocols (e.g., 4M HCl in Dioxane), the reaction relies on the protonation of the carbamate oxygen. However, for This compound :
-
Ionic Lattice: The starting material is a salt (R-NH₃⁺ Cl⁻). It requires a polar solvent to dissolve.
-
Product Precipitation: The product is a di-hydrochloride salt (Cl⁻ ⁺H₃N-R-NH₃⁺ Cl⁻), which is even less soluble in organics.
-
The Trap: If you use non-polar solvents (Dioxane/Ether), the reaction occurs only at the surface of the solid particles. The product forms a "crust" around the starting material, halting the reaction.
Visualizing the Troubleshooting Logic
Figure 1: Decision tree for diagnosing incomplete Boc deprotection based on physical observations and LCMS data.
Validated Protocols
Do not rely on generic "stir and dump" methods for this zwitterionic/salt species. Use Method A for guaranteed conversion or Method B if you strictly require an HCl salt without ion exchange.
Method A: Homogeneous Phase Deprotection (Recommended)
Best for: Insoluble starting materials, high-value intermediates.
Reagents:
-
Dichloromethane (DCM)
-
Optional: Triisopropylsilane (TIPS) or H₂O (as scavengers)
Protocol:
-
Dissolution: Suspend 1.0 eq of This compound in DCM (5 mL/mmol).
-
Acid Addition: Add TFA slowly to achieve a 1:1 (v/v) TFA:DCM ratio.
-
Why: The high concentration of TFA is necessary to dissolve the salt form of the starting material.
-
Scavenger: If the reaction turns dark or t-butyl adducts are suspected, add 2.5% v/v TIPS or 2.5% v/v H₂O.
-
-
Reaction: Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: The solution should become clear (homogeneous). If solids persist, add small amounts of MeOH until dissolved.
-
-
Workup (Salt Exchange):
-
Concentrate in vacuo to remove TFA/DCM.
-
Redissolve the oily residue in a minimal amount of MeOH (1-2 mL).
-
Add 4M HCl in Dioxane (5-10 eq) or concentrated aqueous HCl.
-
Concentrate again to dryness. Repeat this step 3x to ensure complete removal of TFA and conversion to the HCl salt.
-
-
Isolation: Triturate the final solid with cold Diethyl Ether (Et₂O) to remove residual organics. Filter and dry under high vacuum.
Method B: Direct HCl/Dioxane Deprotection (Modified)
Best for: Avoiding TFA, large scale (if solubility permits).
Reagents:
Protocol:
-
Dissolution: Dissolve 1.0 eq of This compound in a minimal volume of Methanol (approx. 2-3 mL/mmol).
-
Crucial Step: Do NOT attempt to dissolve in pure Dioxane; it will not dissolve.
-
-
Acid Addition: Add 4M HCl in Dioxane (10 eq).
-
Reaction: Stir at RT for 1–2 hours.
-
Observation: A white precipitate (the di-HCl salt) may begin to form. Because MeOH is present, the precipitation will be slower and less likely to trap starting material.
-
-
Precipitation: Once TLC/LCMS confirms completion, dilute the mixture with excess Diethyl Ether (Et₂O) to force full precipitation of the product.
-
Filtration: Filter the hygroscopic solid under a nitrogen blanket (to prevent water absorption). Wash with Et₂O.[3]
Frequently Asked Questions (FAQs)
Q1: The product turns into a sticky gum instead of a powder. How do I fix this? A: This is common for diamine di-HCl salts. They are extremely hygroscopic.
-
Fix: Dissolve the gum in a small amount of dry Methanol. Add a large excess of anhydrous Diethyl Ether or Acetonitrile while stirring vigorously. If it oils out again, scratch the side of the flask with a glass rod to induce nucleation. Store the final solid in a desiccator.
Q2: Can I use water as a scavenger? A: Yes. In TFA deprotection, adding 2-5% water is highly effective at trapping the t-butyl cation (forming t-butanol) and preventing it from alkylating the amines [1]. However, ensure you remove the water completely during the workup (azeotrope with toluene or extensive vacuum) to prevent gum formation.
Q3: Why does the reaction stall at 90% even with excess acid? A: This is the "Encapsulation Effect." The product precipitates and coats the remaining starting material.
-
Fix: You must disrupt the solid. Sonicate the reaction mixture for 5 minutes, or add enough Methanol to re-dissolve the precipitate, then allow the reaction to proceed for another 30 minutes.
Q4: Does the cis-stereochemistry change during deprotection? A: Generally, no. Acidic Boc removal does not typically affect the stereocenters of the cyclohexane ring. However, avoid excessive heating (>40°C), which could theoretically promote thermodynamic equilibration to the trans isomer over long periods, although this is rare without a catalyst.
Reaction Mechanism Visualization
Understanding the pathway helps predict impurity formation.
Figure 2: Mechanistic pathway highlighting the risk of t-butyl cation return (alkylation) if scavengers are not used.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[5] Journal of Peptide Research, 58(4), 338–341.[5]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258–268.
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4][5][6][7][8][9][10] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for salt solubility and hygroscopicity issues).
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard reference for deprotection conditions and stability).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Boc-1,4-cis-damch HCl Troubleshooting
This guide serves as a specialized technical support resource for researchers utilizing Boc-1,4-cis-damch HCl (cis-4-((tert-butoxycarbonyl)amino)methylcyclohexanecarboxylic acid or cis-1,4-diaminomethylcyclohexane derivatives) in peptide synthesis.
Note on Nomenclature: In this guide, "this compound" is treated as the diamine linker cis-4-(Boc-aminomethyl)cyclohexanemethanamine hydrochloride , a common rigid spacer used to modulate distance and solubility in peptide conjugates. If your specific derivative is the amino acid form (cis-AMCHA), the steric principles described below remain applicable.
Core Chemistry & Reactivity Profile
To troubleshoot effectively, one must understand the stereochemical behavior of the 1,4-disubstituted cyclohexane ring.
-
The Stereochemical Trap: Unlike the trans-isomer, which locks into a thermodynamically stable diequatorial chair conformation, the cis-isomer exists in a dynamic equilibrium between two degenerate chair conformers. In both cis conformers, one substituent is equatorial and the other is axial .[1][2]
-
The Consequence: The axial amine is sterically hindered by the 1,3-diaxial hydrogens of the ring. This results in significantly slower coupling kinetics compared to standard primary amines.
-
The Salt Factor: As an HCl salt, the free amine is protonated (
). It is non-nucleophilic until effectively neutralized.
Mechanistic Visualization: Conformational Gating
The following diagram illustrates the kinetic barrier introduced by the axial conformation of the cis isomer.
Caption: The cis-isomer fluctuates between axial and equatorial forms. The axial amine reacts slowly, increasing the risk of deletion sequences if coupling times are insufficient.
Troubleshooting Guides
Issue 1: Incomplete Coupling (Deletion Sequences)
Symptom: Mass spectrometry shows a peak corresponding to
| Diagnostic Step | Actionable Protocol |
| Verify Base Stoichiometry | The HCl salt consumes 1 equivalent of base immediately. Protocol: Use 2.5 - 3.0 equivalents of DIEA relative to the linker. 1 eq neutralizes the HCl; the rest activates the reaction. |
| Solvent Selection | Cyclohexane rings are hydrophobic. Protocol: Use a DCM/DMF (1:1) mixture. DCM swells the resin and solvates the hydrophobic ring; DMF promotes polar transition states. |
| Chaotropic Additives | If aggregation is suspected (common with rigid linkers).[3] Protocol: Add 0.1 M LiCl or NaClO₄ to the coupling mixture to disrupt H-bond networks. |
| Pre-Activation Check | Do NOT mix the linker, base, and activated ester simultaneously if using uronium salts (HATU/HBTU). Protocol: Neutralize the linker in situ with base for 5 mins, then add the pre-activated carboxylic acid partner. |
Issue 2: "Side Reaction" - Dimerization (Cross-linking)
Symptom: Observation of a product with double the molecular weight or insoluble aggregates. Root Cause: Loss of the Boc group during storage or handling, leading to a bis-amine species which cross-links two peptide chains. Validation:
-
Perform a TLC or LC-MS of the raw this compound material.
-
Look for the bis-amine (fully deprotected) peak.
-
Prevention: Store the raw material at -20°C in a desiccator. The HCl salt can catalyze Boc removal if moisture is present (acid hydrolysis).
Issue 3: Cis-to-Trans Isomerization
Symptom: Multiple peaks in HPLC with identical mass (isobaric impurities) but different retention times.
Root Cause: Thermodynamic relaxation. The trans-isomer (diequatorial) is significantly more stable (
-
Avoid Heating: Do not use microwave-assisted coupling above 50°C for this specific linker.
-
Acid Exposure: Limit TFA exposure time during final cleavage. The cyclohexane ring is stable, but the cis stereocenter is sensitive to radical or carbocation-mediated scrambling mechanisms.
Frequently Asked Questions (FAQs)
Q1: Why does the coupling reaction turn cloudy immediately upon adding the this compound? A: This is likely salt precipitation . The HCl salt of the amine is soluble in polar solvents, but when you add DIEA (base) in pure DCM, the resulting amine hydrochloride salt (DIEA·HCl) or the free amine linker might precipitate if the concentration is too high.
-
Fix: Pre-dissolve the linker in a minimum volume of DMF, then dilute with DCM. Ensure the final concentration is
.
Q2: Can I use the Fmoc-protected version instead to avoid these issues? A: Yes, but be aware that Fmoc-1,4-cis-damch is much less soluble than the Boc variant. The Fmoc group adds significant hydrophobicity to an already hydrophobic cyclohexane core, often leading to severe aggregation on-resin. If you must use Fmoc, strictly use NMP as the solvent and consider "Magic Mixture" (DCM/DMF/NMP/1% Triton X-100).
Q3: My Kaiser test (Ninhydrin) is not turning blue even though I expect a free amine. Why? A: The Kaiser test relies on the amine reacting with ninhydrin.
-
Salt Interference: If the amine is still protonated (HCl salt), it won't react. Wash the resin with 10% DIEA/DCM before testing.
-
Steric Shielding: The cis-axial amine is sterically hindered. The color development may be slow or faint. Use the Chloranil test (more sensitive for secondary/hindered amines) or simply rely on micro-cleavage and LC-MS for confirmation.
Q4: Is the "cis" configuration stable to TFA cleavage? A: Generally, yes. The cyclohexane ring does not open or invert under standard TFA/scavenger cocktails (95% TFA) at room temperature. However, if you observe significant amounts of the trans isomer in the final product, check your starting material purity first. Isomerization usually happens before the peptide synthesis (during raw material manufacturing) rather than during the TFA cleavage.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[4][5][6][][8] Chemical Reviews, 109(6), 2455-2504. ( authoritative source on protecting group stability and side reactions).
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. (Foundational text for cyclohexane conformational analysis and cis/trans stability energetics).
-
Miranda, L. P., & Alewood, P. F. (1999).[8] Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 96(20), 1181-1186. (Reference for aggregation-breaking protocols and solvent effects in SPPS).
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Optimizing Reactivity of Boc-1,4-cis-damch HCl
This guide functions as a specialized Technical Support Center for researchers working with Boc-1,4-cis-damch HCl . It addresses the specific conformational and steric challenges inherent to the cis-1,4-cyclohexane scaffold.
Product: this compound (and related cis-1,4-diaminocyclohexane derivatives) Primary Challenge: Steric hindrance due to axial conformation and salt neutralization. Support Level: Tier 3 (Advanced Method Development)
🔬 Module 1: The "Axial Trap" Mechanism
Why is my reaction failing despite standard protocols?
To solve the reactivity issue, you must visualize the molecule in 3D. The cis-1,4-cyclohexane system is not flat; it exists in a dynamic chair conformation.
-
The Rule: In a cis-1,4-disubstituted cyclohexane, one substituent must be Axial and the other Equatorial .
-
The Trap: The bulky Boc-amino group (or Boc-aminomethyl group) has a high "A-value" (steric demand). To minimize high-energy 1,3-diaxial interactions, the Boc group will strongly prefer the Equatorial position.
-
The Consequence: This thermodynamic preference forces your reactive amine (the free base of the HCl salt) into the Axial position.
Impact: An axial amine is shielded by the ring's axial hydrogens (at positions 3 and 5), creating a "steric wall" that blocks the approach of incoming electrophiles (like activated esters).
Visualization: The Conformational Lock
The following diagram illustrates why your nucleophile is sterically compromised.
Caption: The bulky Boc group locks the molecule into a conformation where the reactive amine is axial, significantly reducing its nucleophilicity compared to unhindered amines.
🧪 Module 2: The Pre-Reaction Checklist (Base Management)
Critical Failure Point: The HCl salt adds significant bulk and ionic shielding. If the salt is not fully broken ("free-based") before the coupling event, the reaction will stall.
Protocol A: In-Situ Neutralization (Recommended for High-Throughput)
Use this for standard amide couplings.
-
Solvent: Dissolve this compound in DMF or DMAc (Avoid DCM initially; salts are insoluble).
-
Base: Add DIPEA (Diisopropylethylamine) at 3.0 equivalents .
-
Why? You need 1 eq to neutralize the HCl and 2 eq to maintain basicity during coupling.
-
-
Time: Stir for 10–15 minutes before adding the electrophile.
-
Verification: Ensure the solution becomes clear. If turbid, add a co-solvent (DMSO) or more DMF.
-
Protocol B: Pre-Isolation of Free Base (Recommended for Difficult Couplings)
Use this if the "In-Situ" method yields <30%.
-
Suspend the HCl salt in DCM.
-
Wash with saturated NaHCO₃ or 1M NaOH (rapidly) in a separatory funnel.
-
Dry the organic layer (MgSO₄) and concentrate.
-
Result: You now have the free amine. Without the HCl counter-ion, the steric bulk is slightly reduced, and solubility in DCM (a better solvent for kinetics) is improved.
⚙️ Module 3: Overcoming Steric Bulk (Coupling Reagents)
Standard reagents (EDC/NHS, HOBt) are often too slow for axial amines, leading to hydrolysis of the active ester before coupling occurs.
Reagent Selection Matrix
| Reagent Class | Recommended Reagent | Suitability for Axial Amines | Notes |
| Uronium (Standard) | HATU | ⭐⭐⭐⭐⭐ (Excellent) | The gold standard for sterically hindered couplings. Fast kinetics overcome the axial barrier. |
| Phosphonium | PyAOP | ⭐⭐⭐⭐ (Very Good) | Excellent alternative if HATU fails; produces HOAt which catalyzes the reaction effectively. |
| Carbodiimide | EDC + HOAt | ⭐⭐ (Fair) | HOBt is often ineffective here. HOAt is required due to the N7 nitrogen participating in a neighboring group effect. |
| Propylphosphonic Anhydride | T3P | ⭐⭐⭐ (Good) | Good for large scale (easy workup), but requires high base load (5-10 eq) and sometimes heat. |
| Acid Chlorides | SOCl₂ / (COCl)₂ | ⭐⭐⭐⭐⭐ (Aggressive) | If the substrate allows, converting the acid to an acid chloride bypasses the "active ester" steric bulk entirely. |
The "High-Force" Protocol (HATU Method)
-
Activation: Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in DMF.
-
Base 1: Add DIPEA (1.0 eq) to activate the acid. Stir 2 mins.
-
Addition: Add the Free-Based Boc-1,4-cis-damch (1.2 eq) (from Protocol B or A).
-
Base 2: Add remaining DIPEA (2.0 eq).
-
Condition: Stir at RT for 2 hours .
-
Troubleshooting: If incomplete after 4 hours, heat to 40°C . The conformational lock is rigid; thermal energy helps the amine access the "gauche" trajectory required for attack.
-
📉 Module 4: Troubleshooting & FAQs
Q1: The reaction shows 50% conversion by LCMS but hasn't moved in 24 hours. What happened?
A: You likely hit a "Steric Stall." The active ester hydrolyzed, or the reaction reached equilibrium.
-
Fix: Do not add more reagent to the same pot. Isolate the crude mixture, remove the hydrolyzed acid, and restart with fresh HATU and fresh solvent .
-
Pro-Tip: Switch solvent to NMP (N-methylpyrrolidone) . It is more polar than DMF and can stabilize the transition state of hindered couplings.
Q2: My product precipitates as a gel and traps impurities.
A: This is common with cyclohexane-diamines due to strong intermolecular Hydrogen Bonding (urea-like stacking).
-
Fix: Add LiCl (5%) to the reaction mixture (pseudo-proline effect) to break up H-bond aggregates during the reaction. For workup, use HFIP (Hexafluoroisopropanol) in DCM to dissolve the gel for purification.
Q3: Can I use the trans isomer instead?
A: Yes, if the biology allows. The trans-1,4 isomer allows both groups to be Equatorial simultaneously (diequatorial conformation). The trans amine is significantly more nucleophilic and less hindered. Always check if the cis-geometry is strictly required for your pharmacophore.
📊 Decision Tree: Reaction Optimization
Follow this logic flow to resolve low yields.
Caption: Step-by-step escalation strategy for hindered amine coupling.
📚 References
-
Conformational Analysis of Cyclohexanes:
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 18: Conformation and Stereochemistry).
-
-
Coupling Reagents for Hindered Amines:
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
-
HATU and HOAt Effectiveness:
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
-
-
Boc-Protection Dynamics:
-
Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. International Journal of Peptide Research and Therapeutics.
-
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The "damch" abbreviation typically refers to diaminocyclohexane derivatives; always verify the exact CAS number of your starting material to confirm if methylene spacers are present.
Technical Support Center: Synthesis of Boc-1,4-cis-damch HCl Analogs
Current Status: Online Operator: Senior Application Scientist Ticket Focus: Troubleshooting stereoselectivity, regioselective protection, and salt stability in 1,4-diaminocyclohexane derivatives.
System Overview
Welcome to the technical support hub for Boc-1,4-cis-damch HCl (tert-butyl (cis-4-aminocyclohexyl)carbamate hydrochloride).
This molecule presents a "perfect storm" of synthetic challenges:
-
Thermodynamic instability: The 1,4-cis isomer (axial/equatorial) is less stable than the trans (diequatorial) isomer, making direct synthesis difficult.
-
Symmetry breaking: You must differentiate two identical amine groups on a symmetrical ring.
-
The "Acid Paradox": You need to form an HCl salt on one amine without cleaving the acid-labile Boc group on the other.
Below are the resolved support tickets addressing these critical failure points.
Ticket #001: Stereochemical Control (Cis vs. Trans)
User Reported Issue:
"I am hydrogenating p-phenylenediamine (or reducing the dioxime), but I consistently get a 60:40 or 70:30 mixture favoring the trans-isomer. Separation by column chromatography is impossible due to the lack of UV chromophores and streaking amines."
Root Cause Analysis: The 1,4-disubstituted cyclohexane system follows thermodynamic control. The trans-isomer allows both substituents to adopt equatorial positions, minimizing 1,3-diaxial interactions. The cis-isomer forces one substituent axial. Most high-temperature hydrogenations favor the thermodynamic (trans) product.
Resolution Protocol: Selective Crystallization Do not rely on reaction stereocontrol alone. Use Fractional Crystallization of the diastereomeric salts. The cis-1,4-diaminocyclohexane dihydrochloride is significantly less soluble in methanol/ethanol mixtures than the trans-isomer.[1]
Workflow Diagram:
Caption: Fractional crystallization workflow for isolating the cis-isomer from a diastereomeric mixture.
Experimental Steps:
-
Dissolve the crude diamine mixture in Methanol (approx. 5 mL/g).
-
Slowly add concentrated HCl or generate HCl in situ (using Acetyl Chloride) until pH < 2.
-
Heat to reflux to ensure full dissolution, then cool slowly to 0°C.
-
The cis-isomer dihydrochloride precipitates first. Filter and wash with cold ethanol.
-
Validation: Check stereopurity via NMR. The cis-isomer methine protons (axial) appear downfield compared to trans (axial) due to anisotropic effects, though derivatization is often required for clear resolution.
Ticket #002: Selective Mono-Boc Protection
User Reported Issue:
"I tried adding 1 equivalent of Boc anhydride to the diamine, but I got a statistical mixture: 25% unreacted, 50% mono-Boc, and 25% di-Boc. The yield is too low."
Root Cause Analysis: In a free base diamine, the second amine remains nucleophilic even after the first reacts. Without modifying the electronics, statistical distribution is unavoidable.
Resolution Protocol: The "Mono-Salt" Strategy You must desymmetrize the molecule before adding the protecting group. By protonating exactly one amine, you render it non-nucleophilic, leaving the other available for Boc protection.
Quantitative Comparison of Methods:
| Method | Reagents | Yield (Mono) | Selectivity |
| Direct Addition | Boc2O (1 eq), DCM | ~40-50% | Poor (Statistical) |
| Excess Diamine | Diamine (5 eq), Boc2O (1 eq) | >80% | High (Requires recycling excess SM) |
| Mono-Salt (Recommended) | TMSCl (1 eq), MeOH, then Boc2O | >85% | Excellent |
Step-by-Step Protocol (TMSCl Method):
-
Protonation: Dissolve cis-1,4-diaminocyclohexane (10 mmol) in anhydrous Methanol.
-
In-situ HCl: Add Chlorotrimethylsilane (TMSCl) (10 mmol, 1.0 eq) dropwise at 0°C.
-
Protection: Add Di-tert-butyl dicarbonate (Boc2O) (1.1 eq) to the mixture.
-
Base Treatment: After 2 hours, neutralize with aqueous NaOH to liberate the mono-Boc amine from its salt form (if the free base is desired) or work up carefully to keep the salt.
Ticket #003: The "Boc-HCl" Paradox (Salt Formation)
User Reported Issue:
"I have the Mono-Boc amine. I need to turn the free amine into an HCl salt for the final product. Every time I add HCl, I lose the Boc group and end up with the dihydrochloride."
Root Cause Analysis: Boc groups are acid-labile. Standard HCl treatment (e.g., 4M HCl in Dioxane) is literally the deprotection protocol. To form the salt without deprotection, you must rely on Kinetic Control and Solvent Choice . You need the salt to precipitate faster than the acid can cleave the carbamate.
Resolution Protocol: Anhydrous Precipitation
Critical Parameters:
-
Temperature: Must be < 0°C.
-
Water Content: Strict anhydrous conditions (Water accelerates Boc cleavage).
-
Stoichiometry: Exactly 1.0 equivalent of HCl.[7]
Workflow Diagram:
Caption: Kinetic trapping of the HCl salt to prevent Boc cleavage.
Protocol:
-
Dissolve the Mono-Boc intermediate in anhydrous Diethyl Ether (or EtOAc if solubility is an issue) at -10°C .
-
Prepare a titered solution of HCl in Ether or Dioxane (e.g., 1M or 2M).
-
Add exactly 1.0 equivalent of the HCl solution dropwise with vigorous stirring.
-
A white solid (the salt) should precipitate immediately.
-
Stop immediately. Do not stir for hours.
-
Filter the solid under a blanket of nitrogen and wash with cold anhydrous ether.
-
Dry under vacuum at room temperature (do not heat).
References
-
Selective Mono-Protection Strategy
- Title: Separation and purification of cis and trans isomers (US Patent 3880925A).
-
Boc Stability & Deprotection
Sources
- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. CN103896778A - Method for preparing 1,4-cyclohexanediamine at high pressure - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 9. redalyc.org [redalyc.org]
- 10. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
The Stereo-Decisive Role of Diaminocyclohexane in Drug Design: A Comparative Analysis of Cis and Trans Isomers
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
In the landscape of modern drug design, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of pharmacological activity. This principle is powerfully illustrated by the isomers of 1,2-diaminocyclohexane (DACH), a key ligand in the development of platinum-based anticancer agents and a versatile scaffold in asymmetric synthesis. The simple spatial reorientation of the two amine groups—either on the same side (cis) or opposite sides (trans) of the cyclohexane ring—profoundly influences the biological efficacy, toxicity, and synthetic utility of the resulting therapeutic agents.
This guide provides a comprehensive comparative analysis of cis- and trans-diaminocyclohexane in drug design, offering field-proven insights and experimental data to inform rational drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
The Fundamental Importance of Stereochemistry: Cis vs. Trans DACH
The 1,2-diaminocyclohexane molecule can exist as three stereoisomers: the achiral cis isomer (a meso compound) and a pair of chiral enantiomers, (1R,2R)- and (1S,2S)-trans-diaminocyclohexane.[1][2] This stereoisomerism is the cornerstone of their differential applications in drug design.
The cyclohexane ring in DACH is not planar but exists in a chair conformation. In the trans isomer, the two amino groups are in a diequatorial position, leading to a more rigid and defined spatial orientation. In contrast, the cis isomer has one axial and one equatorial amino group, resulting in a more flexible structure.[1] This seemingly subtle difference has profound implications for how these molecules interact with biological targets.
Caption: Stereoisomers of 1,2-diaminocyclohexane.
Diaminocyclohexane in Platinum-Based Anticancer Agents: A Tale of Two Geometries
The seminal discovery of cisplatin's anticancer activity established a paradigm in medicinal inorganic chemistry: a cis geometry is crucial for the antitumor efficacy of platinum(II) complexes.[3] This is because the cis arrangement allows the platinum atom to form 1,2-intrastrand crosslinks with the N7 atoms of adjacent guanine bases on DNA, inducing a significant bend in the DNA helix that is poorly repaired by the cell and ultimately triggers apoptosis.[4] The corresponding trans isomers are generally inactive as they cannot form these specific intrastrand adducts and are more readily repaired.
The introduction of the diaminocyclohexane ligand in second and third-generation platinum drugs, such as oxaliplatin, was a strategic move to overcome cisplatin resistance.[5] The bulky DACH ligand can sterically hinder repair mechanisms that recognize and excise cisplatin-DNA adducts. However, the stereochemistry of the DACH ligand itself plays a pivotal role in the resulting complex's activity.
Comparative Cytotoxicity
While the cis geometry of the leaving groups on the platinum center is paramount, the stereochemistry of the DACH ligand also modulates the cytotoxicity of the resulting platinum complex. The (1R,2R)-trans-DACH isomer is the active component of the highly successful drug oxaliplatin.[6] Comparative studies, although often not in a single head-to-head format, generally indicate that platinum complexes bearing the trans-DACH ligand exhibit superior anticancer activity compared to their cis-DACH counterparts. This is attributed to the more rigid and defined structure of the trans-DACH-platinum adduct with DNA, which is thought to be more effective at disrupting DNA replication and transcription.
| Platinum Complex | DACH Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| Oxaliplatin ([Pt(ox)(trans-R,R-DACH)]) | trans | A2780 (Ovarian) | 0.45 | [7] |
| [PtCl2(trans-DACHEX)] | trans | A431 (Cervical) | 0.28 | [5] |
| [PtCl2(trans-DACHEX)] | trans | 2008 (Ovarian) | 0.35 | [5] |
| [PtCl2(trans-DACHEX)] | trans | HCT-15 (Colon) | 0.42 | [5] |
| [PtCl2(trans-DACHEX)] | trans | LoVo (Colon) | 0.19 | [5] |
| [PtCl2(cis-1,4-DACH)] | cis | A2780 (Ovarian) | 1.8 | [8] |
| [PtCl2(cis-1,4-DACH)] | cis | A2780cisR (Cisplatin-resistant Ovarian) | 2.5 | [8] |
| Cisplatin | N/A | A2780 (Ovarian) | 1.2 | [7] |
| Cisplatin | N/A | A431 (Cervical) | 1.5 | [5] |
Note: DACHEX is trans-1,2-diamino-4-cyclohexene, a close analog of DACH. The data for the cis-DACH complex is for the 1,4-isomer, as directly comparable data for the 1,2-cis isomer is scarce in the literature.
Mechanistic Differences in DNA Binding
The stereochemistry of the DACH ligand influences the conformation of the platinum-DNA adduct. The rigid diequatorial arrangement of the amino groups in trans-DACH leads to a more defined and kinked DNA structure upon binding. This distinct distortion is thought to be a key factor in overcoming cisplatin resistance, as it is less efficiently recognized by cellular repair machinery.[9] In contrast, the more flexible cis-DACH ligand may form adducts that are more readily repaired.
Circular dichroism (CD) spectroscopy is a powerful technique to study the conformational changes in DNA upon platinum binding. The interaction of a chiral platinum complex with the chiral DNA helix will produce a characteristic CD spectrum that can reveal details about the nature of the binding and the resulting structural distortions.
Caption: Proposed mechanistic differences in DNA binding.
Pharmacokinetic Considerations
The stereochemistry of the DACH ligand can also influence the pharmacokinetic properties of the platinum complex. While direct comparative studies are limited, it is known that the distribution of platinum complexes in the body is a critical factor in both their efficacy and toxicity. For instance, studies comparing cis- and trans-diamminedichloroplatinum(II) have shown that the cis isomer tends to accumulate more in organs like the liver and kidneys, while the trans isomer remains at higher concentrations in the blood.[10] This differential distribution can impact both the antitumor activity and the side-effect profile of the drugs. It is plausible that the different shapes and lipophilicities of cis- and trans-DACH platinum complexes also lead to distinct pharmacokinetic behaviors.
Diaminocyclohexane as a Chiral Auxiliary in Asymmetric Synthesis
Beyond its role in platinum-based chemotherapy, diaminocyclohexane, particularly the trans isomer, is a widely used and highly effective chiral auxiliary and ligand in asymmetric synthesis.[11][12] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, after which they are removed.
The C2-symmetry and rigid conformation of trans-DACH make it an excellent chiral scaffold. When derivatized, for example, into salen or salan ligands, it creates a well-defined chiral pocket around a metal center, which can then catalyze a wide range of enantioselective transformations with high stereocontrol.[11]
In stark contrast, the use of cis-diaminocyclohexane in asymmetric catalysis is significantly underrepresented. This is likely due to its greater conformational flexibility and lack of C2-symmetry, which makes the design of effective chiral catalysts more challenging. However, recent research has explored conformationally locked cis-DACH derivatives, which have shown promise in certain asymmetric reactions, suggesting that this isomer may yet find its niche in asymmetric synthesis.
Experimental Protocols
Synthesis of Dichloro(diaminocyclohexane)platinum(II) Complexes
The synthesis of both cis- and trans-DACH platinum complexes generally follows a similar pathway, starting from potassium tetrachloroplatinate(II) (K2PtCl4). The following are generalized protocols adapted from established methods.[4]
Synthesis of cis-[PtCl2(DACH)]
-
Preparation of K2[PtI4]: Dissolve K2[PtCl4] in deionized water. Add an excess of potassium iodide (KI) and stir. The color of the solution will change from red-brown to dark brown.
-
Formation of cis-[PtI2(DACH)]: To the solution of K2[PtI4], add a solution of cis-1,2-diaminocyclohexane. A yellow precipitate of cis-[PtI2(DACH)] will form. Heat the mixture gently (e.g., 40-70°C) with stirring, then cool to room temperature.
-
Conversion to the Dichloro Complex: Isolate the cis-[PtI2(DACH)] precipitate by filtration. The diiodo complex can be converted to the dichloro complex by reaction with a silver salt (e.g., AgNO3 or Ag2SO4) to remove the iodide ligands, followed by the addition of excess chloride ions (e.g., from KCl).
Synthesis of trans-[PtCl2(DACH)]
A similar procedure can be followed for the synthesis of the trans isomer, substituting (1R,2R)- or (1S,2S)-trans-1,2-diaminocyclohexane for the cis-DACH. The reaction conditions may need to be optimized for the specific isomer.
Caption: General synthetic pathway for DACH-Pt(II) complexes.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the platinum complexes (and appropriate controls, including a vehicle control and a positive control like cisplatin) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Analysis of DNA Binding by Circular Dichroism (CD) Spectroscopy
CD spectroscopy can be used to monitor the conformational changes in DNA upon binding of the platinum complexes.
-
Sample Preparation: Prepare solutions of DNA (e.g., calf thymus DNA) and the platinum complexes in a suitable buffer (e.g., phosphate buffer).
-
Instrument Setup: Turn on the CD spectropolarimeter and the nitrogen gas purge. Allow the instrument to warm up.
-
Blank Measurement: Record a baseline spectrum of the buffer solution in the desired wavelength range (e.g., 200-350 nm).
-
DNA Spectrum: Record the CD spectrum of the DNA solution alone.
-
Titration: Add increasing concentrations of the platinum complex to the DNA solution and record the CD spectrum after each addition, allowing for an appropriate incubation time for binding to occur.
-
Data Analysis: Subtract the blank spectrum from each sample spectrum. Analyze the changes in the CD signal, particularly in the regions corresponding to DNA helicity and base stacking, to infer the nature of the platinum-DNA interaction.
Conclusion
The stereochemistry of diaminocyclohexane is a powerful tool in drug design, enabling the fine-tuning of the pharmacological properties of therapeutic agents. In the realm of platinum-based anticancer drugs, the trans isomer of DACH has proven to be a superior ligand, leading to the development of highly effective drugs like oxaliplatin that can overcome cisplatin resistance. This superiority is rooted in the rigid and well-defined conformation of the resulting platinum-DNA adduct, which is less amenable to cellular repair. In contrast, the cis isomer has found limited application in this area, likely due to the formation of more flexible and reparable DNA adducts.
In the field of asymmetric synthesis, the roles are somewhat reversed in terms of prevalence. The C2-symmetric and conformationally rigid trans-DACH is a cornerstone chiral auxiliary, while the less symmetric and more flexible cis isomer is far less commonly employed.
This comparative analysis underscores the critical importance of considering stereochemistry at every stage of the drug design and development process. A thorough understanding of the structural nuances of isomers like cis- and trans-diaminocyclohexane allows for a more rational and effective approach to the creation of novel therapeutics.
References
-
Akhtar, M. J., et al. (1995). Differential toxicity of cis and trans isomers of dichlorodiammineplatinum. Toxicology and Applied Pharmacology, 135(2), 253-259. [Link]
-
MSU Chemistry. (n.d.). Synthesis of cis- and trans- Diamminedichloroplatinum(II). [Link]
-
Bierbach, U., et al. (2021). Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes. Molecules, 26(11), 3296. [Link]
-
Alderden, R. A., Hall, M. D., & Hambley, T. W. (2006). The Discovery and Development of Cisplatin. Journal of Chemical Education, 83(5), 728. [Link]
-
Periasamy, M., et al. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2004(8), 4-11. [Link]
-
van Beek, C. (2020). Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. University of the Pacific Theses and Dissertations. [Link]
-
Pavan, F. R., et al. (2022). “Non-Classical” Platinum Complexes: A Concise Review. Molecules, 27(19), 6296. [Link]
-
Lord, R. M., et al. (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. Molecules, 28(24), 8009. [Link]
-
Li, Z., et al. (2025). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. RSC Advances, 15(1), 1-8. [Link]
-
Kasparkova, J., et al. (2015). Dichloro(1,2-Diaminocyclohexane)Platinum(II) (DACHPt) Loaded Polymer Micelles with Cross-Linked Core: Preparation and Characterization. Pharmaceutical Research, 32(7), 2394-2405. [Link]
-
UConn Health. (n.d.). Circular Dichroism Spectropolarimeter Instructions. [Link]
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Takahara, P. M., et al. (1995). Crystal structure of double-stranded DNA containing the major adduct of the anticancer drug cisplatin. Nature, 377(6550), 620-624. [Link]
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Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. [Link]
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Gabano, E., et al. (2019). Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance. Molecules, 24(10), 1968. [Link]
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Jacobsen, E. N. (2000). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 100(4), 1337-1369. [Link]
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Grollman, F. A., & GHS. (2025). Clinical Pharmacokinetics and Administration of Established Platinum Drugs. ResearchGate. [Link]
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Kypr, J., et al. (2003). Cisplatin-DNA Adducts by Vibrational Circular Dichroism Spectroscopy: Structure and Isomerization of d(CCTGGTCC)·d(GGACCAGG). Biochemistry, 42(49), 14599-14606. [Link]
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CU Anschutz School of Medicine. (n.d.). Circular Dichroism Procedure. [Link]
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Láznícková, A., et al. (1987). Comparative pharmacokinetics of four platinum cytostatics in rats. Neoplasma, 34(2), 173-181. [Link]
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Sleiman Lab McGill. (2021, August 5). Tutorial of Circular dichroism [Video]. YouTube. [Link]
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Li, J., et al. (2020). Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level: Based on Total Platinum and Intact Drugs. Frontiers in Pharmacology, 10, 1593. [Link]
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van Beek, C., et al. (2025). Conformationally locked cis-1,2-diaminocyclohexane-based axially chiral ligands for asymmetric catalysis. ResearchGate. [Link]
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StarProtocols. (2025). Protocol for circular dichroism spectral analysis of the thermal stability of CpG-methylated quadruplex structures. [Link]
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Johnstone, T. C., & Lippard, S. J. (2022). A chemical perspective on the clinical use of platinum-based anticancer drugs. Dalton Transactions, 51(27), 10253-10271. [Link]
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Corella-Ochoa, M. N., et al. (2001). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 101(4), 1069-1102. [Link]
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Zamble, D. B., & Lippard, S. J. (1995). Recognition and repair of DNA-cisplatin adducts. Trends in biochemical sciences, 20(10), 435-439. [Link]
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Gabano, E., et al. (2025). Revisiting [PtCl2(cis-1,4-DACH)]: An Underestimated Antitumor Drug with Potential Application to the Treatment of Oxaliplatin-Refractory Colorectal Cancer. ResearchGate. [Link]
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Yoshikawa, Y., et al. (2019). Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression. International journal of molecular sciences, 20(24), 6339. [Link]
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A Senior Application Scientist's Guide to Boc Deprotection: A Comparative Efficacy Analysis
In the landscape of modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates, the strategic use of protecting groups is paramount. Among these, the tert-butyloxycarbonyl (Boc) group stands out as one of the most utilized protecting groups for amines due to its stability under a wide range of nucleophilic and basic conditions.[1][2] However, the efficacy of a multi-step synthesis often hinges on the selective and high-yielding removal of this group.
This guide provides an in-depth comparison of prevalent Boc deprotection methodologies. We will move beyond simple protocol listings to explore the causality behind experimental choices, offering field-proven insights to help you select and optimize the ideal deprotection strategy for your specific substrate and synthetic goals.
The Cornerstone: Acid-Catalyzed Deprotection
The lability of the Boc group to acid is its most defining characteristic and forms the basis of the most common deprotection methods.[3] The cleavage proceeds through a mechanism involving protonation of the carbamate oxygen, followed by a unimolecular decomposition (E1-type) to form a stable tert-butyl cation, carbamic acid, and the free amine. The carbamic acid intermediate is unstable and rapidly decarboxylates to release carbon dioxide.[2][4]
Mechanism of Acidic Boc Deprotection
The generally accepted mechanism involves the following key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.
-
C-O Bond Cleavage: The protonated intermediate undergoes heterolytic cleavage of the C-O bond to release the highly stable tertiary carbocation (tert-butyl cation).
-
Carbamic Acid Formation: The resulting carbamic acid is formed.
-
Decarboxylation: The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the desired free amine.
A critical consequence of this mechanism is the generation of the electrophilic tert-butyl cation. This cation can react with nucleophilic residues in the substrate, such as the side chains of tryptophan and methionine, or with thiols, leading to unwanted byproducts.[3] This necessitates the use of "scavengers" in many protocols to trap the carbocation.
Method 1: Trifluoroacetic Acid (TFA)
TFA is the most common reagent for Boc deprotection, typically used in a 25-50% solution in a chlorinated solvent like dichloromethane (DCM).[2][5]
-
Expertise & Experience: The reaction is generally very fast, often completing within 30-60 minutes at room temperature.[5] The volatility of both TFA and DCM facilitates their removal under reduced pressure. However, TFA is a strong, corrosive acid requiring careful handling. Its use in large quantities can be a drawback on an industrial scale. For substrates containing other acid-sensitive groups (e.g., tert-butyl esters, trityl groups), selectivity can be challenging, though often achievable under carefully controlled conditions.[6]
-
Trustworthiness: The protocol is highly reliable and has been validated across countless applications. A key self-validating check is the vigorous off-gassing observed upon acid addition, corresponding to the formation of CO₂ and isobutylene.[4] Failure to observe this indicates a potential issue with the starting material or reagents.
Method 2: Hydrochloric Acid (HCl)
Solutions of HCl in organic solvents, most commonly 4M HCl in 1,4-dioxane or ethyl acetate, are a cost-effective alternative to TFA.[7]
-
Expertise & Experience: Deprotection with HCl is also typically rapid and efficient. A significant advantage is that the product is often isolated as the hydrochloride salt, which can be a stable, crystalline solid that is easily filtered and purified, avoiding aqueous workups. However, 1,4-dioxane is a suspected carcinogen, and its use is being phased out in many laboratories and industrial processes in favor of greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).[8]
-
Trustworthiness: This method is robust, but the stability of the HCl/dioxane solution can be a concern, as it can degrade over time.[9] It is often preferable to prepare the solution fresh by bubbling HCl gas through the solvent or by the controlled addition of acetyl chloride to an alcohol like methanol or ethanol.
Milder and Alternative Methodologies
While acidic cleavage is the workhorse, concerns over harsh conditions, chemoselectivity, and green chemistry have driven the development of alternative methods.
Method 3: Thermal Deprotection
The Boc group can be removed by heating, typically at temperatures above 100 °C, without any acid catalyst.[10][11]
-
Expertise & Experience: This method is particularly well-suited for continuous flow chemistry, where superheating solvents above their boiling points is straightforward and safe.[10] This approach offers significant advantages: it avoids the use of corrosive acids and simplifies workup, as the byproducts are volatile. Furthermore, by carefully controlling the temperature and residence time in a flow reactor, remarkable chemoselectivity can be achieved. For instance, an aryl N-Boc group can be selectively removed in the presence of an alkyl N-Boc group, a transformation that is difficult to achieve with strong acids.[10]
-
Trustworthiness: The primary limitation is the thermal stability of the substrate itself. The reaction's success is directly tied to precise temperature control, which is more reliably achieved in a flow reactor than in a standard batch vessel.
Method 4: Lewis Acid-Mediated Deprotection
Lewis acids offer a different pathway for Boc cleavage, often under milder conditions than strong Brønsted acids. Reagents like zinc bromide (ZnBr₂), aluminum chloride (AlCl₃), and catalysts like Montmorillonite K10 clay have proven effective.[1][2][5]
-
Expertise & Experience: The key advantage here is chemoselectivity. For example, ZnBr₂ in DCM can selectively cleave secondary N-Boc groups while leaving primary ones intact.[2] Montmorillonite K10 clay has been used to selectively deprotect N-Boc on aromatic amines over aliphatic ones.[2] These methods are ideal for complex molecules where differentiating between similar protecting groups is necessary.
-
Trustworthiness: These reactions can sometimes be slower than their strong-acid counterparts. The solid nature of catalysts like K10 clay simplifies removal by filtration, but catalyst activity can vary between batches, requiring initial screening.
Method 5: Other Mild Reagents
For exceptionally sensitive substrates, a variety of other mild reagents have been developed.
-
Trimethylsilyl Iodide (TMSI): Generated in situ from TMSCl and NaI, TMSI is a very mild and effective reagent for cleaving carbamates.[5][9] The reaction proceeds rapidly at room temperature.
-
Oxalyl Chloride in Methanol: A recently reported method demonstrates that oxalyl chloride in methanol can efficiently deprotect a wide range of N-Boc compounds at room temperature.[12] The reaction is often complete within 1-4 hours and is tolerant of many other functional groups. The data suggests that compounds with electron-withdrawing groups on an aromatic ring react faster.[12]
Comparative Data Summary
| Method | Reagents & Conditions | Advantages | Disadvantages | Chemoselectivity Profile |
| TFA | 25-50% TFA in DCM, RT, 0.5-2 h[5][13] | Fast, reliable, volatile reagents for easy removal. | Corrosive, harsh, potential for side reactions (tert-butylation).[3] Poor "green" profile.[14] | Low; can cleave other acid-labile groups (t-Bu esters, Trityl).[6] |
| HCl | 4M HCl in Dioxane/EtOAc, RT, 1-12 h[7] | Cost-effective, product isolated as HCl salt. | Dioxane is a hazardous solvent.[8] HCl solution can degrade. | Low to moderate; generally similar to TFA. |
| Thermal | Solvent (e.g., MeOH, TFE), 120-240 °C, Continuous Flow[10] | No acid required, simplified workup, excellent for automation. | Requires substrate to be thermally stable, specialized equipment (flow reactor). | High; can differentiate between aryl and alkyl N-Boc groups.[10] |
| Lewis Acids | ZnBr₂ in DCM; Montmorillonite K10[2] | High chemoselectivity, mild conditions. | Can be slower, catalyst activity may vary. | High; can differentiate primary vs. secondary or aromatic vs. aliphatic N-Boc.[2] |
| TMSI | TMSI (from TMSCl/NaI) in CH₃CN/DCM, RT[5] | Very mild, fast, suitable for sensitive substrates. | Reagents are moisture-sensitive. | High; generally orthogonal to many other protecting groups. |
| Oxalyl Chloride | (COCl)₂ in MeOH, RT, 1-4 h[12] | Very mild, tolerant of many functional groups. | Stoichiometric reagent, generates HCl in situ. | Good; effective for a broad range of substrates.[12] |
Experimental Protocols & Workflows
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol is a standard procedure for general-purpose Boc deprotection.
-
Setup: Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM, approx. 0.1–0.2 M). If the substrate is sensitive to tert-butylation (e.g., contains tryptophan or thiol moieties), add a scavenger such as triethylsilane (TES, 1.1-1.5 eq) or thioanisole (1.1-1.5 eq).[3] Place the flask in an ice bath (0 °C).
-
Reaction: Slowly add trifluoroacetic acid (TFA, 10-20 eq, often as a 25-50% solution in DCM) to the stirred solution. Caution: Vigorous gas evolution (CO₂ and isobutylene) will occur.[4] Ensure the system is not sealed.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The crude product is often obtained as a TFA salt.
-
Purification: The crude material can be purified by precipitating the free amine or a different salt form. Dissolve the residue in a minimal amount of solvent (e.g., DCM) and add it to a stirred, cold solution of diethyl ether to precipitate the product.[13] Alternatively, for a free amine, perform an aqueous workup by dissolving the residue in water, basifying with a mild base (e.g., NaHCO₃ or Na₂CO₃ solution) to pH 8-9, and extracting with an organic solvent (e.g., ethyl acetate).
General Experimental Workflow
The following diagram illustrates a typical decision-making process and workflow for a Boc deprotection experiment.
Conclusion
The selection of a Boc deprotection method is a critical decision in a synthetic campaign that directly impacts yield, purity, and scalability. While traditional strong acid methods using TFA or HCl remain the fast and reliable workhorses for robust substrates, the modern synthetic chemist must consider the broader context. For complex molecules with multiple sensitive functionalities, milder and more chemoselective methods involving Lewis acids or reagents like TMSI provide significant advantages. Furthermore, as the pharmaceutical and chemical industries move towards greener and more efficient manufacturing, thermal deprotection in continuous flow systems presents a compelling, scalable, and environmentally conscious alternative that avoids the use of harsh acids altogether.[10][11] The ultimate choice should always be guided by a thorough analysis of the substrate's properties, the desired selectivity, and the overall goals of the synthesis.
References
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Fallon, T., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]
-
Li, Z., et al. (2018). Efficient and Chemoselective Deprotection of N-t-Butyloxycarbonyl Group Mediated by Selectfluor. Chinese Journal of Chemistry. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Li, J., & Gérardy, R. (2022). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. In Sustainable Flow Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Kelley, J. L., et al. (1995). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. Retrieved from [Link]
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- 2. jk-sci.com [jk-sci.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
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- 11. researchgate.net [researchgate.net]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. BOC deprotection [ms.bzchemicals.com]
spectroscopic analysis to confirm the structure of Boc-1,4-cis-damch HCl derivatives
This guide provides a rigorous spectroscopic framework for the structural confirmation of Boc-1,4-cis-DAMCH HCl (CAS: 203306-83-6), formally identified as Mono-Boc-cis-1,4-bis(aminomethyl)cyclohexane hydrochloride .
It addresses the critical need to distinguish the cis-isomer (axial/equatorial) from the thermodynamically more stable trans-isomer (diequatorial), a common impurity that drastically alters the folding and solubility properties of downstream peptide or peptidomimetic constructs.
Executive Summary & Chemical Identity[1]
This compound is a semi-rigid, bifunctional linker used to introduce a defined spacer length and stereochemical bias into drug conjugates and PROTACs. Unlike its analog DACH (diaminocyclohexane), DAMCH (di(aminomethyl)cyclohexane) possesses methylene spacers between the ring and the amines, offering greater rotational freedom while maintaining the cyclohexane core's directionality.
Product Profile
| Feature | Specification |
| Common Name | This compound |
| IUPAC Name | cis-4-((tert-butoxycarbonylamino)methyl)cyclohexylammonium chloride |
| CAS Number | 203306-83-6 |
| Molecular Formula | C₁₃H₂₇ClN₂O₂ |
| Molecular Weight | 278.82 g/mol |
| Critical Quality Attribute | Stereochemical Purity (cis vs. trans ratio) |
Comparative Analysis: cis-DAMCH vs. Alternatives
The primary challenge in utilizing Boc-1,4-cis-DAMCH is validating its stereochemistry against the trans-isomer. The cis-isomer adopts a flexible axial-equatorial (a/e) chair conformation, whereas the trans-isomer locks into a rigid diequatorial (e/e) conformation.
Performance Comparison Matrix
| Parameter | Boc-1,4-cis-DAMCH (Target) | Boc-1,4-trans-DAMCH (Impurity) | Boc-1,4-cis-DACH (Alternative) |
| Conformation | Dynamic Chair (a/e) Rapid ring flipping at RT. | Rigid Chair (e/e) Thermodynamically stable. | Rigid Chair (a/e) Direct amine attachment restricts flip. |
| Solubility (Aq) | High Dipole moment is non-zero due to a/e geometry. | Low Symmetry cancels dipole; tends to crystallize. | Moderate |
| Downstream Folding | Promotes "Turn" or "U-shape" structures in peptides. | Promotes Linear/Extended sheets. | Induces sharp turns (beta-turn mimetics). |
| NMR Signature | Upfield Shift (¹³C)Due to γ-gauche effect of axial group. | Downfield Shift (¹³C)Lack of steric compression. | Distinct AA'BB' patterns. |
Spectroscopic Validation Protocols
To confirm the cis-structure, one must rely on the Gamma-Gauch Effect in ¹³C NMR and specific coupling patterns in ¹H NMR.
Method A: ¹³C NMR (The Definitive Test)
The most reliable method for distinguishing cis-1,4-disubstituted cyclohexanes from trans is ¹³C NMR.
-
Mechanism: In the cis-isomer, one substituent is axial. The axial group exerts a steric compression (γ-gauche effect) on the ring carbons at the 3 and 5 positions, shielding them.
-
Observation: The ring carbons of the cis-isomer appear upfield (lower ppm) compared to the trans-isomer.
Data Reference Table:
| Carbon Position | cis-Isomer (ppm) | trans-Isomer (ppm) | Shift Difference (Δδ) |
|---|---|---|---|
| C1/C4 (Methine) | ~36.5 | ~40.0 | ~3.5 ppm (Diagnostic) |
| C2/C3/C5/C6 (Methylene) | ~26.0 | ~30.0 | ~4.0 ppm (Diagnostic) |
Method B: ¹H NMR & NOESY
While ¹H NMR is complex due to signal overlap, 2D NOESY provides spatial confirmation.
-
1H Signature: The cis-isomer (a/e) undergoes rapid ring inversion, averaging the axial and equatorial signals at room temperature. The trans-isomer (e/e) is rigid.
-
NOESY: In the cis-conformation, the methylene protons of the substituents (–CH₂–NH–) are spatially closer to the axial ring protons, often showing distinct NOE cross-peaks that are absent in the extended trans-isomer.
Experimental Protocols
Protocol 1: High-Resolution NMR Acquisition
Objective: Differentiate cis from trans using ¹³C chemical shifts.
-
Sample Preparation:
-
Dissolve 15 mg of this compound in 0.6 mL DMSO-d₆ .
-
Note: DMSO is preferred over CDCl₃ to break potential intermolecular H-bonds involving the ammonium salt.
-
-
Acquisition Parameters:
-
Instrument: 400 MHz or higher.
-
Temperature: 298 K (25°C).
-
¹³C Scans: Minimum 512 scans to resolve minor trans impurities (<1%).
-
Relaxation Delay (D1): Set to 2.0 s to ensure quantitative integration of quaternary carbons (Boc carbonyl).
-
-
Analysis:
-
Reference DMSO-d₆ septet to 39.52 ppm.
-
Locate the cyclohexane ring methylene carbons.
-
Pass Criteria: Major signal at ~26-27 ppm .
-
Fail Criteria: Major signal at ~30-31 ppm (indicates trans).
-
Protocol 2: FT-IR Structural Confirmation
Objective: Verify functional group integrity (Boc protection vs. Free Amine salt).
-
Method: ATR (Attenuated Total Reflectance) on solid powder.
-
Key Bands:
-
1680-1700 cm⁻¹: C=O stretch (Carbamate/Boc). Strong.
-
2800-3000 cm⁻¹: Broad NH₃⁺ stretch (Ammonium salt).
-
1520 cm⁻¹: N-H bending (Amide II).
-
Absence Check: Ensure no peak at ~2260 cm⁻¹ (Isocyanate) or ~1780 cm⁻¹ (Anhydride), which indicate degradation of Boc precursors.
-
Structural Validation Workflow (Logic Map)
The following diagram illustrates the decision tree for validating the Boc-1,4-cis-DAMCH structure, distinguishing it from the trans isomer and DACH analogs.
Figure 1: Decision tree for the spectroscopic validation of this compound, prioritizing ¹³C NMR for stereochemical assignment.
References
A Researcher's Guide to Purity and Stereochemical Integrity Assessment for Peptidomimetics Synthesized with Conformationally Constrained Building Blocks such as Boc-1,4-cis-damch HCl
Introduction: The Modern Imperative for Purity in Complex Peptidomimetics
In the landscape of modern drug discovery, the focus has expanded from traditional linear peptides to sophisticated peptidomimetics. These molecules, which incorporate non-natural amino acids or structural scaffolds, offer significant advantages, including enhanced metabolic stability, improved receptor affinity, and controlled bioavailability. A key strategy in their design is the introduction of conformational constraints to lock the molecule into a bioactive shape.
Boc-1,4-cis-damch HCl (N-Boc-1,4-cis-diaminocyclohexane hydrochloride) is an exemplary building block for this purpose. It serves as a rigid scaffold to induce specific secondary structures, such as β-turns, within a peptide sequence. However, introducing such a complex, chiral building block fundamentally alters the paradigm of synthesis and purification. The subsequent purity assessment is no longer a simple measure of homogeneity but a multi-faceted challenge requiring orthogonal analytical techniques to confirm identity, quantify impurities, and, critically, verify stereochemical integrity.
This guide provides a comprehensive comparison of the essential analytical methodologies for researchers working with peptides and peptidomimetics containing constrained building blocks. We will explore the "why" behind protocol choices, offering a framework for creating a self-validating system for purity assessment that ensures the final product is suitable for downstream applications, from biochemical assays to preclinical studies.
Part 1: The Unique Analytical Challenges Posed by Constrained Building Blocks
The decision to incorporate a building block like this compound is driven by a desire for structural rigidity. This diamine scaffold, once integrated into a peptide backbone, restricts rotational freedom. This has profound implications for analysis:
-
Chromatographic Behavior: The rigid, and often more hydrophobic, nature of these peptidomimetics can lead to altered retention times, peak broadening, and challenging separations from closely related impurities in reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Stereochemical Purity: The starting building block, this compound, has a defined cis stereochemistry. A robust analytical workflow must not only confirm the successful incorporation of the diaminocyclohexane moiety but also prove that the cis configuration was retained and that no epimerization occurred during synthesis and purification. The presence of the trans isomer or other diastereomers constitutes a critical impurity.
-
Complex Impurity Profiles: Synthesis of these molecules can generate a wider array of impurities than linear peptides, including deletion sequences, incompletely deprotected species, and diastereomers arising from the building block itself.
Therefore, a single analytical method is insufficient. A combination of high-resolution chromatography, mass spectrometry, and potentially chiral separation techniques is required for comprehensive characterization.
Part 2: A Comparative Guide to Orthogonal Purity Assessment Methods
The gold standard for peptide analysis involves a suite of orthogonal methods, each providing a different piece of the purity puzzle. For peptidomimetics containing scaffolds like 1,4-damch, the emphasis and interpretation of these methods must be adapted.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC is the cornerstone of purity analysis, separating molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a gradient of water and acetonitrile (ACN) containing an ion-pairing agent like trifluoroacetic acid (TFA).
Expertise & Causality: For peptidomimetics, standard HPLC gradients may be insufficient. The rigid scaffold can mask the hydrophobicity differences between the target molecule and impurities.
-
Shallow Gradients: Employing a very shallow gradient (e.g., 0.5% ACN/minute) around the elution point of the main peak is crucial for resolving closely related impurities.
-
Ion-Pairing Agents: While TFA is standard, its ion-pairing can sometimes mask separation. Experimenting with formic acid (FA) can alter selectivity and may improve the resolution of certain impurities, although peak shape may be compromised.
-
Temperature Control: Column heating (e.g., to 40-60 °C) can improve peak shape and resolution by reducing mobile phase viscosity and accelerating mass transfer.
Trustworthiness: A self-validating HPLC protocol involves demonstrating peak purity. This is achieved by co-injecting the sample with a small amount of a known impurity or a related sequence to prove the method can separate them. Furthermore, collecting fractions across the main peak and analyzing them by mass spectrometry confirms that the peak corresponds to the target molecule.
Method 2: Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing an exact molecular weight. This unequivocally confirms the identity of the synthesized peptide and the successful incorporation of the Boc-1,4-cis-damch building block.
Expertise & Causality: High-resolution mass spectrometry (HRMS), such as Orbitrap or TOF, is essential. Its high mass accuracy allows for the confident identification of the target product and differentiation from impurities with small mass differences (e.g., deamidation, oxidation). Fragmentation analysis (MS/MS) can further confirm the sequence and pinpoint the location of the damch moiety.
Trustworthiness: The system is self-validating when the experimentally observed monoisotopic mass matches the theoretical mass to within a tight tolerance (typically <5 ppm). This provides irrefutable evidence of the product's identity. For example, if a peptide Ac-Ala-Gly-(1,4-damch)-Leu-NH2 is synthesized, the observed mass must precisely match the calculated mass for that exact elemental composition.
Method 3: Chiral Chromatography
Principle: This specialized form of chromatography uses a chiral stationary phase (CSP) to separate enantiomers or diastereomers. For peptidomimetics made with this compound, this is the definitive method to confirm stereochemical integrity.
Expertise & Causality: The primary goal is to demonstrate the absence of the corresponding trans diastereomer or any other related stereoisomers. Developing a chiral separation method can be complex and often requires screening different types of chiral columns (e.g., polysaccharide-based, macrocyclic antibiotic-based). The mobile phase is typically a non-polar solvent like hexane with an alcohol modifier (e.g., isopropanol).
Trustworthiness: This method is self-validating by design. If a sample is spiked with a synthesized standard of the unwanted trans isomer and the method can resolve the two peaks, it is considered validated for its intended purpose. The absence of the trans peak in the final product sample provides high confidence in its stereochemical purity.
Part 3: Experimental Protocols & Data Interpretation
Case Study: Purity Analysis of a Tetrapeptide Mimic Ac-Tyr-(1,4-cis-damch)-Ala-Phe-NH2
A Senior Application Scientist's Guide to the Performance of Boc-1,4-cis-damch HCl in Different Peptide Coupling Protocols
Introduction: The Strategic Incorporation of Conformational Constraints in Peptide Scaffolds
In the landscape of modern drug discovery and materials science, the use of conformationally constrained building blocks is a cornerstone of rational design. Peptides, while offering unparalleled specificity and biological activity, often suffer from metabolic instability and conformational flexibility, which can lead to reduced potency and off-target effects. The introduction of rigid scaffolds is a proven strategy to overcome these limitations.
This guide focuses on (1S,4S)-1-(tert-butoxycarbonylamino)-4-aminocyclohexane hydrochloride (Boc-1,4-cis-damch HCl) , a mono-protected diamine that serves as a valuable building block for introducing a well-defined cis-1,4-diaminocyclohexane moiety into peptide backbones or as a linker.[1] The cis configuration locks the two amino functionalities into a specific spatial arrangement, profoundly influencing the resulting molecule's three-dimensional structure. This can lead to enhanced receptor affinity, improved proteolytic resistance, and tailored pharmacokinetic profiles.
However, the successful incorporation of such a building block is critically dependent on the chosen synthetic methodology. The secondary amine of the cyclohexane ring, once the Boc-protected amine is coupled, presents a degree of steric hindrance that can challenge standard peptide coupling protocols. This guide provides a comparative analysis of the performance of this compound in three widely used peptide coupling protocols: HATU, HBTU, and EDC/HOBt. We will delve into the mechanistic rationale behind each method, present expected performance data, and provide detailed experimental protocols to empower researchers in making informed decisions for their specific synthetic goals.
The Cornerstone of Peptide Synthesis: Amide Bond Formation
The formation of a peptide (amide) bond is a condensation reaction between a carboxylic acid and an amine. This process is not spontaneous and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[2] Peptide coupling reagents are designed to achieve this activation efficiently and with minimal side reactions, most notably racemization of the chiral amino acid centers.[3]
The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (e.g., an active ester). This intermediate is then readily attacked by the amine component to form the thermodynamically stable amide bond, regenerating the coupling reagent's leaving group as a byproduct.[2]
A Comparative Overview of Key Peptide Coupling Protocols
The choice of coupling reagent is a critical parameter that influences reaction speed, yield, purity, and cost. This is particularly true when dealing with sterically hindered components like this compound.[4][5] We will examine three workhorse protocols in modern peptide synthesis.
HATU-Based Coupling
Mechanism of Action: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium-based coupling reagent that reacts with a carboxylic acid to form a highly reactive OAt-active ester.[6] The presence of the 7-azabenzotriazole (HOAt) moiety is key to its high efficiency. The nitrogen atom in the pyridine ring of the OAt group is thought to facilitate the reaction through anchimeric assistance, stabilizing the transition state of the aminolysis step.[6] This makes HATU exceptionally effective for difficult couplings, including those involving sterically hindered amines.[3]
Advantages:
-
High Reactivity and Speed: Often results in complete reactions in under an hour.[3]
-
Low Racemization: The rapid formation of the active ester and its subsequent coupling minimizes the window for racemization.
-
Efficacy in Difficult Couplings: Considered the gold standard for coupling sterically hindered or N-methylated amino acids.[3][4]
Disadvantages:
-
Cost: Generally more expensive than carbodiimide-based reagents.
-
Side Reactions: Excess HATU can cap the free N-terminus of the peptide chain, so stoichiometry should be carefully controlled.[3]
HBTU-Based Coupling
Mechanism of Action: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is structurally similar to HATU but is based on the less activating 1-hydroxybenzotriazole (HOBt). It also functions by forming an active ester, in this case, an OBt-ester, which then reacts with the amine.[3]
Advantages:
-
High Efficiency: Very effective for most standard peptide couplings, with reaction times typically between 15-60 minutes.[3]
-
Well-Established: A widely used and well-understood reagent in both solid-phase and solution-phase synthesis.
Disadvantages:
-
Less Potent for Hindered Systems: While highly efficient, it can be less effective than HATU for particularly challenging couplings involving significant steric bulk.[3]
-
Potential for Side Reactions: Similar to HATU, excess reagent can lead to undesired side reactions.
EDC/HOBt-Based Coupling
Mechanism of Action: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates a carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea, terminating the reaction. The addition of HOBt (1-Hydroxybenzotriazole) mitigates these issues by trapping the O-acylisourea to form a more stable and less racemization-prone OBt-active ester, which then proceeds to react with the amine.[3]
Advantages:
-
Cost-Effective: EDC is significantly less expensive than aminium-based reagents, making it attractive for large-scale synthesis.[2]
-
Water-Soluble Byproduct: The urea byproduct formed from EDC is water-soluble, simplifying purification, especially in solution-phase synthesis.[3][7]
Disadvantages:
-
Slower Reaction Rates: Couplings with EDC/HOBt can be significantly slower than with HATU or HBTU, sometimes requiring several hours to overnight for completion, particularly with hindered substrates.
-
Lower Efficiency for Difficult Couplings: The inherent reactivity of the system is lower than that of HATU, which can lead to incomplete reactions and lower yields when coupling sterically demanding partners like this compound.[8]
Performance Comparison: Coupling a Model Amino Acid to this compound
To provide a clear comparison, the following table outlines the expected performance metrics for the coupling of a standard N-terminally protected amino acid (e.g., Fmoc-Ala-OH) to the free amine of this compound.
Disclaimer: The following data is illustrative and based on established chemical principles and the known relative efficiencies of the coupling reagents when applied to sterically hindered systems. Actual results may vary based on specific reaction conditions, substrates, and scale.
| Performance Metric | HATU Protocol | HBTU Protocol | EDC/HOBt Protocol | Rationale |
| Expected Yield | >95% | 90-95% | 70-85% | HATU's superior activation of the carboxylic acid and stabilization of the transition state is best suited to overcome the steric hindrance of the cyclic diamine.[3][5] HBTU is also highly effective but may show a slight decrease in efficiency. EDC/HOBt is the least reactive system and may struggle to drive the reaction to completion with this substrate.[8] |
| Expected Purity | High | High | Moderate-High | The high efficiency and speed of HATU and HBTU couplings lead to fewer side products from incomplete reactions. The slower EDC/HOBt reaction may result in more complex crude product profiles due to potential side reactions over the extended reaction time. |
| Typical Reaction Time | 30-60 minutes | 1-2 hours | 4-12 hours | The reactivity of the coupling reagent directly correlates with the reaction time. HATU provides the fastest conversion.[3] |
| Relative Cost | High | Moderate | Low | EDC is a bulk chemical and is significantly cheaper than the more complex aminium salts HATU and HBTU.[2] |
| Ease of Workup | Straightforward | Straightforward | Straightforward (Water-soluble urea byproduct is an advantage in solution phase) | All three methods have well-established workup procedures. The water solubility of the EDC-derived urea can simplify purification.[7] |
Experimental Protocols & Workflows
The following are detailed, step-by-step protocols for the solution-phase coupling of a generic N-protected amino acid to this compound.
Prerequisites:
-
All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use anhydrous solvents to prevent hydrolysis of the activated species.
-
This compound must be neutralized to the free amine before use. This can be achieved by dissolving it in a suitable solvent (e.g., DCM or DMF) and adding one equivalent of a non-nucleophilic base like Diisopropylethylamine (DIPEA), followed by use in the subsequent coupling step.
Protocol 1: HATU Coupling
This protocol is recommended for achieving the highest yield and for time-critical syntheses.
Materials:
-
N-protected Amino Acid (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.0 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Stir the solution for 2-3 minutes to allow for pre-activation.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.
-
Add the neutralized Boc-1,4-cis-damch solution to the activated amino acid solution.
-
Add an additional 2.0 equivalents of DIPEA to the reaction mixture to act as the base for the coupling reaction.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
Protocol 2: HBTU Coupling
A robust and slightly more economical alternative to HATU.
Materials:
-
N-protected Amino Acid (1.0 eq)
-
This compound (1.0 eq)
-
HBTU (1.0 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF.
-
In a separate flask, prepare the neutralized Boc-1,4-cis-damch free amine as described in the HATU protocol.
-
Add the neutralized Boc-1,4-cis-damch solution to the amino acid/HBTU mixture.
-
Add 2.0 equivalents of DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup.
Protocol 3: EDC/HOBt Coupling
The most cost-effective method, suitable for large-scale synthesis where longer reaction times are acceptable.
Materials:
-
N-protected Amino Acid (1.0 eq)
-
This compound (1.0 eq)
-
EDC·HCl (1.1 eq)
-
HOBt (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq), HOBt (1.1 eq), and neutralized Boc-1,4-cis-damch free amine (prepared with 1.0 eq of DIPEA) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 eq) portion-wise to the cooled solution.
-
Add an additional 1.0 equivalent of DIPEA.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, 5% citric acid solution, and saturated sodium bicarbonate solution to remove the HOBt, DIPEA, and water-soluble urea byproduct.
Visualization of Experimental Workflows
Caption: Comparative workflows for coupling with HATU, HBTU, and EDC/HOBt.
Conclusion and Recommendations
The incorporation of conformationally constrained diamines like This compound is a powerful tool in peptidomimetic design. However, the steric hindrance presented by this building block necessitates a careful selection of the peptide coupling protocol.
-
For maximal efficiency, speed, and yield , particularly in research and discovery phases where material is precious and time is critical, HATU is the unequivocally superior choice. Its high reactivity is well-suited to overcome the activation barrier associated with sterically demanding substrates.
-
HBTU represents a highly effective and slightly more economical alternative to HATU. It is a robust choice for routine synthesis and is likely to provide excellent results, though it may require slightly longer reaction times or show marginally lower yields in this challenging context.
-
EDC/HOBt remains the most cost-effective option and is a viable choice for large-scale syntheses where optimization to drive the reaction to completion is feasible and longer reaction times are not a primary concern. However, for initial discovery work with a sterically hindered amine like this compound, this method may lead to lower yields and more complex purification steps.
Ultimately, the choice of protocol will depend on a balance of the project's specific needs: speed, cost, scale, and the acceptable yield for the synthetic step. This guide provides the foundational knowledge and practical protocols for researchers to successfully utilize this compound in the synthesis of novel and structurally defined molecules.
References
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-118.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. DOI:10.1039/C5OB02129D
- Katritzky, A. R., & El-Faham, A. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 71(2), 584-587.
- Albericio, F., & Carpino, L. A. (1997). New Trends in Peptide Coupling Reagents. Methods in Enzymology, 289, 104-126.
- Patil, P., D'mello, R., & Kumar, S. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(38), 4948-4951.
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Boc-1,4-cis-damch HCl Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Boc-1,4-cis-diaminocyclohexane hydrochloride (Boc-1,4-cis-damch HCl) is a key building block in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, with a focus on the validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] This guide will explore three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration. Each method will be evaluated based on its principles, and a detailed, self-validating experimental protocol will be presented.
The Analytical Challenge: Quantifying this compound
This compound possesses chemical characteristics that present unique analytical challenges. The Boc (tert-butoxycarbonyl) protecting group makes the molecule amenable to organic solvents, but the diamine hydrochloride salt imparts aqueous solubility. A significant challenge is the lack of a strong chromophore in the molecule's structure, which limits the utility of UV-Vis detection in HPLC without derivatization. Furthermore, the compound is non-volatile, necessitating derivatization for GC analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, well-suited for non-volatile and thermally unstable compounds.[7][8] For this compound, which lacks a UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is necessary. An alternative, and often more accessible approach, is pre-column derivatization to introduce a chromophore.
HPLC Method Validation Workflow
Caption: Workflow for HPLC Method Validation.
Experimental Protocol: HPLC with Pre-Column Derivatization
This protocol outlines the validation of an HPLC method for this compound using pre-column derivatization with dansyl chloride, which reacts with the primary amine to yield a highly fluorescent derivative detectable at specific wavelengths.
1. System Suitability:
-
Objective: To ensure the chromatographic system is performing adequately.
-
Procedure:
-
Prepare a standard solution of derivatized this compound.
-
Inject the standard solution six times.
-
Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.
-
-
Acceptance Criteria: RSD for peak area and retention time ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates ≥ 2000.
2. Specificity:
-
Objective: To demonstrate that the method is not affected by the presence of impurities or other components in the sample matrix.[9]
-
Procedure:
-
Analyze a blank sample (diluent only).
-
Analyze a sample of a known related substance.
-
Analyze a sample of this compound spiked with known impurities.
-
-
Acceptance Criteria: The peak for derivatized this compound should be well-resolved from any other peaks, and the blank should show no interfering peaks at the retention time of the analyte.
3. Linearity and Range:
-
Objective: To establish that the method's response is proportional to the analyte concentration over a specified range.
-
Procedure:
-
Prepare a series of at least five concentrations of derivatized this compound spanning the expected working range (e.g., 50-150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
4. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Perform spike recovery studies by adding known amounts of this compound to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.[10]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or a different instrument.
-
-
Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.[11]
-
Procedure:
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).
-
Alternatively, use the signal-to-noise ratio method.[10]
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
7. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations in parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Analyze samples under these modified conditions.
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds.[8][12] Since this compound is non-volatile, derivatization is mandatory to convert it into a thermally stable and volatile compound suitable for GC analysis. Silylation is a common derivatization technique for compounds with active hydrogens.
GC Method Validation Workflow
Caption: Workflow for GC Method Validation.
Experimental Protocol: GC with Silylation Derivatization
This protocol details the validation of a GC method for this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the derivatizing agent.
The validation steps (System Suitability, Specificity, Linearity and Range, Accuracy, Precision, LOD/LOQ, and Robustness) are analogous to those described for the HPLC method, with adjustments for the GC technique. For instance, in robustness testing, parameters such as oven temperature ramp rate, injector temperature, and carrier gas flow rate would be varied.
Acid-Base Titration
Titration is a classic analytical technique that can offer high precision and accuracy for the quantification of acidic or basic substances.[12] For this compound, the hydrochloride salt can be titrated with a standardized strong base, such as sodium hydroxide. The free amine group could also be titrated with a standardized strong acid.
Titration Method Validation Workflow
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. database.ich.org [database.ich.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
A Comparative Guide to the Reaction Kinetics of Boc-1,4-cis-diaminocyclohexane HCl and Its Stereoisomeric Analogs
Introduction
In the landscape of pharmaceutical research and complex organic synthesis, mono-protected diamines are indispensable building blocks. Among these, N-Boc-1,4-diaminocyclohexane (Boc-1,4-damch) serves as a critical scaffold for constructing a wide array of biologically active molecules, from chiral ligands to advanced drug candidates.[1] This guide provides an in-depth comparison of the reaction kinetics of the hydrochloride salt of cis-1-(tert-butoxycarbonylamino)-4-aminocyclohexane (Boc-1,4-cis-damch HCl) and its primary stereoisomeric analog, the trans isomer.
The reactivity of these molecules is fundamentally governed by the spatial orientation of their amino and Boc-protected amino groups. Understanding the kinetic differences between the cis and trans isomers in key synthetic transformations—namely, acid-catalyzed Boc deprotection and subsequent N-acylation—is crucial for reaction optimization, process development, and the rational design of synthetic routes. This document synthesizes mechanistic principles with experimental insights to provide a clear, actionable comparison for researchers, scientists, and drug development professionals.
Structural Comparison: The Stereochemical Foundation of Reactivity
The core difference between the cis and trans isomers of Boc-1,4-damch lies in the conformational arrangement of the two functional groups on the cyclohexane ring. In its most stable chair conformation, the trans isomer positions both the Boc-amino group and the free amino group in equatorial positions. This arrangement minimizes steric hindrance. Conversely, the cis isomer is forced into a conformation where one group is axial and the other is equatorial, leading to significantly different steric environments.[2]
Caption: Chair conformations of cis and trans Boc-1,4-damch isomers.
This fundamental stereochemical difference is the primary determinant of the kinetic profiles observed in subsequent reactions. The greater steric accessibility of the equatorial groups in the trans isomer generally leads to faster reaction rates.
Comparative Kinetics of Boc Deprotection
The removal of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of amine chemistry, typically achieved under acidic conditions. The reaction proceeds via protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.
Mechanism and Kinetic Dependence: Kinetic studies on HCl-catalyzed Boc deprotection have revealed that the reaction rate can exhibit a second-order dependence on the acid concentration.[3][4] This suggests a mechanism involving a general acid-catalyzed separation of an ion-molecule pair formed after the initial protonation.[4] Therefore, the choice and concentration of the acid are critical parameters influencing reaction time.
Cis vs. Trans Isomer Comparison: While direct, side-by-side quantitative kinetic data for the deprotection of Boc-1,4-cis-damch and its trans-isomer is not readily available in published literature, we can infer the kinetic behavior based on stereochemical principles.
-
Boc-1,4-trans-damch: The equatorial position of the Boc-amino group allows for relatively unhindered access of the acidic reagent. The transition state for protonation and subsequent fragmentation is sterically accessible.
-
Boc-1,4-cis-damch: The axial orientation of the Boc-amino group places it in a more sterically congested environment, specifically with respect to the axial hydrogens at the C2 and C6 positions. This increased steric hindrance can be expected to raise the activation energy of the transition state, leading to a slower reaction rate compared to the trans isomer under identical conditions.
Table 1: Qualitative Comparison of Boc Deprotection Kinetics
| Feature | This compound | Boc-1,4-trans-damch HCl | Causality |
| Boc Group Position | Axial (in stable conformation) | Equatorial | Stereochemistry of the cyclohexane ring. |
| Steric Hindrance | Higher | Lower | Axial groups experience 1,3-diaxial interactions. |
| Expected Relative Rate | Slower | Faster | Lower steric hindrance reduces the activation energy for acid approach and transition state formation. |
| Key Consideration | May require longer reaction times or stronger acidic conditions for complete conversion.[5][6] | Generally proceeds efficiently under standard conditions (e.g., 4M HCl in dioxane).[5] | Reaction monitoring (TLC, LC-MS) is crucial to ensure full deprotection without side reactions. |
Experimental Protocol: Kinetic Monitoring of Boc Deprotection
This protocol describes a standardized method to experimentally determine and compare the deprotection rates.
Objective: To measure the rate of disappearance of the starting Boc-protected amine using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound and Boc-1,4-trans-damch HCl
-
4M HCl in 1,4-dioxane[5]
-
Anhydrous Methanol (for quenching)
-
Triethylamine (for quenching)
-
HPLC system with a C18 column
-
Thermostatted reaction vessel
Procedure:
-
Preparation: Prepare a stock solution of the Boc-protected amine (e.g., 0.1 M) in a suitable solvent (e.g., Dichloromethane or Methanol). Prepare a stock solution of an internal standard (e.g., naphthalene) of known concentration.
-
Reaction Setup: In a thermostatted vessel at a controlled temperature (e.g., 25 °C), add the Boc-amine stock solution and the internal standard stock solution.
-
Initiation: Initiate the reaction by adding a pre-determined volume of 4M HCl in 1,4-dioxane with vigorous stirring. Start a timer immediately.
-
Sampling: At timed intervals (e.g., t = 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a mixture of methanol and an excess of triethylamine).
-
Analysis: Analyze the quenched samples by HPLC. The concentration of the remaining starting material is determined by comparing its peak area to that of the internal standard.
-
Data Processing: Plot the concentration of the Boc-protected amine versus time. The initial reaction rate can be determined from the slope of this curve, and rate constants can be calculated by fitting the data to the appropriate rate law.
Caption: Workflow for kinetic analysis of Boc deprotection.
Comparative Kinetics of N-Acylation
Following Boc deprotection, the newly liberated primary amine is often subjected to acylation to build out the molecular structure. The rate of this reaction is highly dependent on the nucleophilicity and steric accessibility of the amine.
Cis vs. Trans Isomer Comparison: The difference in steric hindrance between the cis and trans isomers of 1,4-diaminocyclohexane becomes even more pronounced in bimolecular reactions like acylation.
-
trans-1,4-diaminocyclohexane: The equatorial amine is highly accessible to incoming electrophiles (e.g., acyl chlorides, activated esters), resulting in a rapid reaction.
-
cis-1,4-diaminocyclohexane: The axial amine is significantly more hindered. The approach of the acylating agent is impeded by the cyclohexane ring itself and the 1,3-diaxial interactions. This steric barrier substantially increases the activation energy.
This principle is supported by studies on related systems, such as 1,2-diaminocyclohexanes reacting with epoxides, where the reactivity of the secondary amine formed from the trans isomer is greater than that of the cis isomer due to reduced steric hindrance.[2]
Table 2: Qualitative Comparison of N-Acylation Kinetics
| Feature | cis-1,4-diaminocyclohexane | trans-1,4-diaminocyclohexane | Causality |
| Amine Position | Axial (in stable conformation) | Equatorial | Stereochemistry of the cyclohexane ring. |
| Steric Accessibility | Low | High | The axial position is shielded by the ring structure, hindering the approach of the electrophile. |
| Expected Relative Rate | Significantly Slower | Faster | The high steric accessibility of the equatorial amine allows for a much lower activation energy barrier for the nucleophilic attack. |
| Key Consideration | May require more forcing conditions (higher temperature, longer reaction time, or more reactive acylating agent) to achieve high conversion. | Standard acylation protocols are typically effective and proceed rapidly. | The choice of base and solvent can also significantly impact the reaction rate for both isomers. |
Conclusion and Practical Implications
The reaction kinetics of this compound and its trans analog are primarily dictated by the stereochemistry of the cyclohexane ring.
-
Boc Deprotection: The trans isomer is expected to undergo acid-catalyzed deprotection at a faster rate than the cis isomer due to the lower steric hindrance of its equatorial Boc-amino group.
-
N-Acylation: The free amine of the trans isomer is significantly more reactive towards electrophiles than the sterically hindered axial amine of the cis isomer, leading to substantially faster acylation kinetics.
For researchers in drug development and process chemistry, these differences have critical implications. When using the cis isomer, one must anticipate the need for longer reaction times or more stringent conditions to drive both deprotection and subsequent functionalization steps to completion. Conversely, the high reactivity of the trans isomer allows for milder conditions and potentially cleaner reaction profiles. This fundamental understanding of stereochemistry-driven kinetics is essential for designing efficient, robust, and scalable synthetic strategies.
References
- Chem-Impex. (n.d.). 1-N-Boc-cis-1,4-cyclohexyldiamine.
-
Mootoo, D. R., & Fraser-Reid, B. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8234–8237. [Link]
-
Oyanguren, L., & Williams, R. J. J. (2000). Cis/Trans Reactivity: Epoxy−Amine Systems. Macromolecules, 33(23), 8874–8876. [Link]
-
Azidene, C., & Akssira, M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10156. [Link]
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
PubChem. (n.d.). 1,4-Diaminocyclohexane. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Boc-1,4-cis-damch HCl
Executive Summary
Boc-1,4-cis-damch HCl (cis-4-(tert-Butoxycarbonylamino)cyclohexylamine hydrochloride) presents a dual-hazard profile common to pharmaceutical intermediates: it is a corrosive solid (due to the hydrochloride salt) and a sensitizing organic amine .
Effective safety management requires treating the dry powder as an inhalation and contact corrosive. Upon contact with moisture (mucous membranes, sweat), the HCl moiety hydrolyzes to form hydrochloric acid, causing immediate chemical burns, while the organic framework poses risks of sensitization.
Immediate Action Required:
-
Primary Engineering Control: All open handling (weighing, dispensing) must occur inside a certified chemical fume hood.
-
Minimum PPE: Nitrile gloves (≥5 mil), chemical splash goggles, and a buttoned lab coat.
-
Prohibited: Do not handle on an open benchtop without local exhaust ventilation (LEV).
Chemical Hazard Profiling & Causality
To select the correct PPE, one must understand the mechanism of injury. This section details the causality behind the safety recommendations.
| Component | Hazard Mechanism | Physiological Impact |
| Hydrochloride Salt (HCl) | Hydrolysis: In the presence of ambient moisture or tissue fluids, the salt dissociates, lowering local pH rapidly. | Corrosive Burns: Causes immediate irritation or burns to the nasal septum (inhalation) and cornea (eye contact). |
| Boc-Amine Moiety | Sensitization: Organic amines can act as haptens, binding to skin proteins to trigger immune responses. | Dermatitis/Sensitization: Repeated exposure may lead to allergic contact dermatitis or respiratory sensitization. |
| Physical State (Fine Powder) | Airborne Dispersion: Electrostatic forces often cause this powder to "fly" or cling to gloves/surfaces. | Inhalation Risk: High potential for entrainment in breathing zones during weighing. |
Expert Insight: The "Boc" group adds lipophilicity to the molecule. If this compound is dissolved in organic solvents (e.g., DCM, DMF), it can permeate standard nitrile gloves faster than the solid alone. Always adjust glove selection based on the solvent carrier, not just the solute.
The PPE Defense Matrix
This matrix defines the required protective equipment based on the operational zone.
| Protection Zone | Equipment Standard | Technical Specification & Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Requirement: Safety glasses are insufficient for corrosive powders. Goggles form a seal that prevents airborne dust from bypassing the lens and reacting with eye moisture. |
| Dermal (Hand) | Double Nitrile Gloving | Inner Layer: 4 mil Nitrile (Inspection white/blue).Outer Layer: 5-8 mil Nitrile (Dark color for contrast).Rationale: The outer glove is sacrificial. If contaminated by solvent or powder, strip it immediately; the inner glove maintains the barrier. |
| Respiratory | Engineering Control First | Primary: Fume Hood (Face velocity: 80–100 fpm).Secondary (if hood unavailable): N95 or P100 particulate respirator. Note: Surgical masks provide zero protection against chemical dusts. |
| Body | High-Coverage Lab Coat | Material: Poly-cotton blend or Tyvek (if handling >100g).Protocol: Must be buttoned to the neck. Sleeves must be tucked into the gauntlet of the outer glove to prevent wrist exposure. |
Operational Protocols: Self-Validating Systems
A. Weighing & Transfer (High Risk Phase)
The highest risk of exposure occurs when the container is open and the solid is being manipulated.
-
Pre-Operation Check:
-
Verify Fume Hood Monitor: Sash height must be at the safety marker; flow indicator must be green.
-
Static Control: Use an anti-static gun or ionizer bar near the balance. Boc-protected salts are prone to static charge, which causes powder to scatter.
-
-
The "Active Hand" Technique:
-
Place a secondary containment tray (spill tray) inside the hood.
-
Open the container only inside the hood.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
-
Decontamination:
-
After weighing, wipe the exterior of the receiving flask with a dry Kimwipe before removing it from the hood.
-
Dispose of the Kimwipe as solid hazardous waste.
-
B. Solubilization (Solvent Risk Integration)
Once dissolved, the hazard profile shifts to the solvent's properties.
-
If dissolving in Dichloromethane (DCM): Standard nitrile gloves degrade in <5 minutes. You must use Silver Shield/Laminate gloves or change nitrile gloves immediately upon any splash.
-
If dissolving in Methanol/Ethanol: Standard nitrile gloves provide excellent protection (>4 hours).
Emergency Response & Disposal Logic
Spill Management
-
Dry Spill (Powder):
-
Do NOT use wet paper towels initially (this activates the HCl).
-
Cover with a dry absorbent pad or sweep gently into a dustpan designated for hazardous waste.
-
Clean the residue with a soap/water solution after the bulk powder is removed.
-
-
Wet Spill (Solution):
-
Cover with an absorbent pillow.
-
Neutralize the surface with a mild bicarbonate solution if the spill is acidic.
-
Disposal Streams
-
Solid Waste: Dispose of pure compound or contaminated solids in the Hazardous Solid Waste stream. Label as "Corrosive Solid, Organic."
-
Aqueous Waste: Do not pour down the drain.[1][2] Even if neutralized, the organic amine component requires incineration. Use the Aqueous Organic Waste stream.
Visualizing the Safe Handling Workflow
The following diagram illustrates the decision logic for handling this compound, emphasizing the critical "Stop/Go" decision points based on engineering controls.
Caption: Decision logic for PPE selection and handling workflows, prioritizing engineering controls and solvent-specific glove compatibility.
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: tert-Butyl N-(4-aminocyclohexyl)carbamate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Standard 1910.132: Personal Protective Equipment - General Requirements. Retrieved from [Link]
-
American Chemical Society (ACS). Hazard Assessment in Research Laboratories. Retrieved from [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
